BOF-4272
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
142181-44-0 |
|---|---|
Molecular Formula |
C18H13N4NaO3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium 7-[4-(benzenesulfinyl)-3-methoxyphenyl]-1,3,9-triaza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C18H14N4O3S.Na/c1-25-15-9-12(14-10-21-22-17(14)19-11-20-18(22)23)7-8-16(15)26(24)13-5-3-2-4-6-13;/h2-11H,1H3,(H,19,20,21,23);/q;+1/p-1 |
InChI Key |
FRSOALVXQKHLLF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3[N-]C=NC(=O)N3N=C2)S(=O)C4=CC=CC=C4.[Na+] |
Synonyms |
BOF 4272 BOF-4272 sodium-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo (1,5-a)-1,3,5-triazine-4-olate monohydrate |
Origin of Product |
United States |
Foundational & Exploratory
BOF-4272: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOF-4272, a pyrazolotriazine derivative, is a potent and selective inhibitor of xanthine oxidase/xanthine dehydrogenase (XO/XDH). This enzyme plays a critical role in purine metabolism, catalyzing the final two steps in the formation of uric acid. By blocking this enzymatic activity, this compound effectively reduces the production of uric acid, positioning it as a therapeutic agent for hyperuricemia and related conditions such as gout. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Xanthine Oxidase
The primary mechanism of action of this compound is the potent inhibition of xanthine oxidase and xanthine dehydrogenase.[1][2] These enzymes are responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid in the purine catabolism pathway.[1] By inhibiting this crucial step, this compound effectively curtails the de novo biosynthesis of uric acid.[3] This targeted action helps to lower systemic levels of uric acid, thereby addressing the underlying cause of hyperuricemia. The inhibitory effect of this compound has been demonstrated to be significant, leading to a marked decrease in both plasma and liver concentrations of uric acid.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse | Rat |
| t½ (alpha) | 0.158 h | 0.210 h |
| t½ (beta) | 1.936 h | 0.742 h |
| V1 (Volume of Central Compartment) | 415 mL/kg | 440 mL/kg |
| V2 (Volume of Peripheral Compartment) | 1068 mL/kg | 92 mL/kg |
| Vss (Steady-state Volume of Distribution) | 2.8 times larger in mice | - |
| AUC (Intravenous) | 5332 ng·h/mL | 3806 ng·h/mL |
| Hepatic Recovery Ratio (FH) | - | 22.8 ± 3.2%[5] |
| Mean Transit Time (tH) in Liver | - | 0.112 ± 0.008 min[5] |
Data sourced from Naito et al., 1999, unless otherwise cited.[5]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Human Volunteers (Single Dose)
| Dose | Cmax (this compound) | Cmax (Metabolite M-4) | AUC (this compound) | AUC (Metabolite M-4) | Serum Uric Acid Reduction |
| 100 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Dose-dependent |
| 200 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | ~20% from predose value |
| 400 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Dose-dependent |
Data from a study in healthy male volunteers.[2] Cmax and AUC increased in proportion to the given dose.[2] Both this compound and its major metabolite M-4 were eliminated from plasma with half-lives of 1.7 to 1.9 hours and 4.8 to 6.9 hours, respectively.[2] Urinary recovery was about 1% as unchanged drug and 15% as M-4.[2]
Table 3: Pharmacodynamic Parameters of this compound in Healthy Human Volunteers (Multiple Doses)
| Dose | Dosing Regimen | Serum Uric Acid Reduction |
| 200 mg | Twice daily for 6.5 days | ~28% from predose value by day 3, maintained until 24 hours after the last administration |
Data from a study in healthy male volunteers.[2]
Table 4: Enantioselective Uptake of this compound in Isolated Rat Hepatocytes
| Enantiomer | Km |
| S(-) | 59.3 µM |
| R(+) | 25.7 µM |
The difference in Km values was statistically significant (p < 0.05).[3] The maximal uptake rate was comparable for both enantiomers.[3]
Signaling Pathways and Experimental Workflows
Purine Catabolism and this compound Inhibition
The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.
Caption: Inhibition of Xanthine Oxidase by this compound in the Purine Catabolism Pathway.
Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against xanthine oxidase in vitro.
Caption: Workflow for an in vitro xanthine oxidase inhibition assay.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of this compound on xanthine oxidase activity.
5.1.1 Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
This compound (or other test inhibitor)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
5.1.2 Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium Phosphate Buffer
-
A specific volume of the this compound dilution (or DMSO for the control wells).
-
-
Add the xanthine oxidase solution to each well and gently mix.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at approximately 295 nm over a set period. The change in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
In Vivo Assessment of Uric Acid Lowering Effect in Mice
This protocol describes a general method for evaluating the pharmacodynamic effect of this compound in a mouse model.
5.2.1 Animals and Housing
-
Male ICR mice (or other suitable strain) are housed in a controlled environment with a standard diet and water ad libitum.
5.2.2 Experimental Procedure
-
Dosing:
-
Administer this compound orally at various dose levels to different groups of mice. A control group receives the vehicle only.
-
-
Sample Collection:
-
At specified time points after administration (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).
-
At the final time point, euthanize the animals and collect liver tissue.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the liver tissue.
-
Measure the concentration of uric acid in the plasma and liver homogenates using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay kit.
-
-
Data Analysis:
-
Compare the uric acid concentrations in the treated groups to the control group at each time point.
-
Calculate the percentage reduction in uric acid levels for each dose of this compound.
-
Conclusion
This compound is a well-characterized inhibitor of xanthine oxidase/xanthine dehydrogenase with a clear mechanism of action. Its ability to potently reduce uric acid production has been demonstrated in both preclinical and clinical settings. The provided quantitative data, pathway diagrams, and experimental protocols offer a robust foundation for further research and development of this compound and other novel xanthine oxidase inhibitors. While specific IC50 or Ki values for this compound were not available in the public literature at the time of this review, its demonstrated pharmacodynamic effects in humans underscore its potency as an inhibitor of this key enzyme in the purine catabolism pathway.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BOF-4272: A Potent Xanthine Oxidase Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and metabolism of BOF-4272, a potent xanthine oxidase inhibitor investigated for its potential in managing hyperuricemia. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic pyrazolotriazine derivative. Its chemical identity is well-established, providing a solid foundation for understanding its biological activity.
Chemical Name: (±)-8-(3-methoxy-4-(phenylsulfinyl)phenyl)pyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one
Molecular Formula: C₁₈H₁₄N₄O₃S
Chemical Structure:
(Image Source: PubChem CID 135413524)
Key Structural Features:
-
A pyrazolo[1,5-a]-1,3,5-triazine core.
-
A methoxy-substituted phenyl ring.
-
A phenylsulfinyl group, which introduces a chiral center, meaning this compound exists as a racemic mixture of two enantiomers.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase (XO) and xanthine dehydrogenase (XDH), key enzymes in the purine catabolism pathway.[1] These enzymes are responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this crucial step, this compound effectively reduces the production of uric acid in the body. Elevated levels of uric acid are a primary cause of gout and are associated with other health conditions.
The following diagram illustrates the purine catabolism pathway and the site of action for this compound.
Figure 1: Inhibition of Uric Acid Synthesis by this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been investigated in various animal models, including mice, rats, dogs, and cynomolgus monkeys. These studies reveal species-specific differences in its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters from a study in male mice and rats following a single administration is presented below.
| Parameter | Mice | Rats |
| Administration Route | Intravenous | Intravenous |
| t₁/₂(α) (h) | 0.158 | 0.210 |
| t₁/₂(β) (h) | 1.936 | 0.742 |
| V₁ (mL/kg) | 415 | 440 |
| V₂ (mL/kg) | 1068 | 92 |
| Vss (mL/kg) | 1483 | 532 |
| AUC (ng·h/mL) | 5332 | 3806 |
| Administration Route | Oral (fed) | Oral (fed) |
| AUC₀₋₂₄ (ng·h/mL) | 2.5x fasted | 1.4x fasted |
Data sourced from Naito et al., J Pharm Pharmacol, 1999.[2] t₁/₂(α): Distribution half-life, t₁/₂(β): Elimination half-life, V₁: Volume of central compartment, V₂: Volume of peripheral compartment, Vss: Steady-state volume of distribution, AUC: Area under the plasma concentration-time curve.
Studies in mice have shown that this compound is specifically distributed to the liver, the primary site of uric acid production.[1] The elimination half-life of this compound in the liver was found to be 5.1-fold longer than that in the plasma, contributing to its sustained pharmacological effect.[1]
Metabolism
The biotransformation of this compound is complex, involving metabolism in the liver and by the intestinal flora. The primary metabolic pathway involves the reduction of the sulfoxide group to a sulfide, forming the metabolite BOF-4269.[1] Further metabolism includes hydroxylation and demethylation.
The metabolic fate of this compound varies across species. In dogs, this compound is mainly metabolized to BOF-4269 by the intestinal flora. In cynomolgus monkeys, the major metabolite is M-4, a hydroxylated sulfoxide, which is then converted to the sulfide M-3 by intestinal flora.
The following diagram outlines the general metabolic pathway of this compound.
Figure 2: Metabolic Pathway of this compound.
Key Experimental Findings and Methodologies
In Vivo Pharmacological Studies in Mice
-
Objective: To evaluate the pharmacological actions and pharmacokinetics of this compound in the liver of mice.[1]
-
Methodology: Male ICR mice were orally administered this compound. At various time points, concentrations of this compound and uric acid in plasma and liver were determined by high-performance liquid chromatography (HPLC).
-
Key Findings: this compound demonstrated a specific and prolonged distribution in the liver, leading to a significant and sustained reduction in hepatic uric acid concentrations.[1]
Stereoselective Pharmacokinetics in Rats and Dogs
-
Objective: To investigate the stereoselective pharmacokinetics of this compound enantiomers after oral administration of the racemate to rats and dogs.
-
Methodology: Male Wistar rats and beagle dogs were orally administered racemic this compound. Concentrations of the S(-) and R(+) enantiomers in plasma and liver were measured using a stereospecific HPLC assay.
-
Key Findings: The study revealed stereoselective pharmacokinetics of this compound, with differences in the plasma concentrations of the enantiomers between rats and dogs. This was attributed to stereoselective hepatic uptake in rats and absorption in dogs.
In Vitro Hepatocyte Uptake Studies
-
Objective: To elucidate the transport mechanisms of this compound enantiomers in isolated rat hepatocytes.
-
Methodology: Freshly isolated rat hepatocytes were incubated with the S(-) and R(+) enantiomers of this compound. The uptake was measured over time and under various conditions (e.g., temperature, presence of inhibitors).
-
Key Findings: The uptake of both enantiomers into hepatocytes was found to be carrier-mediated, involving both facilitated diffusion and an active transport system. The R(+) enantiomer showed a higher affinity for the active transporter.
Conclusion
This compound is a potent inhibitor of xanthine oxidase with a well-defined chemical structure and mechanism of action. Preclinical studies in various animal models have provided valuable insights into its pharmacokinetic and metabolic profiles, demonstrating its potential as a uric acid-lowering agent. The observed liver-specific distribution and sustained pharmacological effect are particularly noteworthy. Further research, including clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile.
Note: This document is based on publicly available scientific literature. Detailed experimental protocols are often found within the full-text versions of these publications, which were not accessible for this review. No information on clinical trials involving this compound was found in the searched resources.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BOF-4272 and Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOF-4272 is a novel and potent inhibitor of xanthine oxidase/dehydrogenase, key enzymes in the purine catabolism pathway responsible for the production of uric acid. This technical guide provides an in-depth overview of this compound, its mechanism of action, pharmacokinetic profile, and its interaction with purine metabolism. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and mandatory visualizations of relevant pathways and workflows using Graphviz.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to debilitating conditions such as gout. The enzyme xanthine oxidase plays a crucial role in the terminal steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia. This compound, with the chemical name (±)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a synthetic, non-purine analogue inhibitor of xanthine oxidase.[1][2] This guide delves into the core scientific and technical aspects of this compound.
Mechanism of Action and Interaction with Purine Metabolism
This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase/dehydrogenase.[2] This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, thereby lowering serum and hepatic uric acid concentrations.[2][3] The drug has been shown to almost completely inhibit the oxidation of other substrates of xanthine dehydrogenase, such as allopurinol and pyrazinamide, without significantly affecting aldehyde oxidase activity.[4]
Purine Metabolism Pathway
The following diagram illustrates the canonical purine catabolism pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | T1/2 (h) | Cmax | AUC | Reference |
| Mouse | 1-125 mg/kg | Oral | 1.94 | Dose-dependent | 5332 ng·h/mL (at 125 mg/kg) | [5] |
| Rat | 1-125 mg/kg | Oral | 0.74 | Dose-dependent | 3806 ng·h/mL (at 125 mg/kg) | [5] |
| Dog | - | - | - | - | - | [1] |
| Human | 100, 200, 400 mg | Oral | 1.7-1.9 | Dose-proportional | Dose-proportional | [3] |
Table 2: Pharmacodynamic Effects of this compound on Uric Acid Levels
| Species | Dose | Duration | Uric Acid Reduction | Reference |
| Mouse (Liver) | - | 1-8 h | Significant decrease (0.34-0.75 µg/g tissue vs 5.03-10.96 µg/g in control) | [6] |
| Human (Serum) | 100-400 mg | Single dose | Dose-dependent reduction to ~80% of pre-dose value | [3] |
| Human (Serum) | 200 mg BID | 6.5 days | Reduction to ~72% of pre-dose value by day 3 | [3] |
Table 3: In Vitro Data for this compound Enantiomers in Rat Hepatocytes
| Enantiomer | Km (µM) | Vmax (pmol/mg/min) | Reference |
| S(-) | 59.3 ± 23.7 | 350 ± 192 | [7] |
| R(+) | 25.7 ± 13.0 | 384 ± 180 | [7] |
Metabolic Pathway of this compound
This compound undergoes biotransformation in the body. A major metabolic pathway involves the reduction of the sulfoxide to a sulfide metabolite, BOF-4269, primarily by intestinal flora.[1][6] Further metabolism can occur in the liver. In dogs, a sulfone metabolite (BOF-4276) and a hydroxy metabolite of BOF-4269 (M-1) have been identified in liver S9 incubation mixtures.[1] In cynomolgus monkeys, a major plasma metabolite is M-4 (a sulphoxide-containing metabolite), which can be converted to M-3 by intestinal flora.[2] In rats, metabolites M2 (demethylated BOF-4269) and M6 (a sulphoxide metabolite of M4) have also been detected.[8]
The following diagram provides a proposed metabolic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Xanthine Oxidase Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on common spectrophotometric methods for determining xanthine oxidase activity and inhibition.[9][10]
Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.
Principle: The assay measures the enzymatic conversion of xanthine to uric acid by xanthine oxidase. The formation of uric acid is monitored by the increase in absorbance at approximately 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (test inhibitor)
-
Allopurinol (positive control inhibitor)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Xanthine solution (to a final concentration, e.g., 50-100 µM)
-
Varying concentrations of this compound or allopurinol. For the control, add the vehicle solvent.
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Analysis of this compound and its Metabolites in Biological Samples (HPLC)
This is a representative protocol based on methods described for the analysis of this compound and its enantiomers.[11]
Objective: To quantify the concentrations of this compound and its metabolites in plasma, urine, or tissue homogenates.
Principle: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., fluorescence or UV) is used to separate and quantify the analytes of interest.
Materials:
-
HPLC system with a suitable column (e.g., a chiral column for enantiomer separation like a CHIRALCEL OD-RH)
-
Fluorescence or UV detector
-
Acetonitrile, methanol, water (HPLC grade)
-
Formic acid or other mobile phase modifiers
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate) for sample preparation
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Plasma/Urine: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Centrifuge to remove precipitated proteins.
-
Tissue: Homogenize the tissue in a suitable buffer. Proceed with protein precipitation or extraction.
-
Evaporate the supernatant/organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier).
-
Detect the analytes at the appropriate wavelength (e.g., excitation at 319 nm and emission at 402 nm for fluorescence detection of this compound enantiomers).[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound and its metabolites.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow for In Vivo Pharmacodynamic Study
The following diagram illustrates a typical workflow for an in vivo study to evaluate the pharmacodynamic effects of this compound.
Conclusion
This compound is a potent xanthine oxidase inhibitor with a well-defined mechanism of action within the purine metabolism pathway. Its pharmacokinetic and pharmacodynamic profiles demonstrate its potential as a therapeutic agent for hyperuricemia. This technical guide has provided a comprehensive overview of the available data, detailed experimental methodologies, and visual representations to aid researchers and drug development professionals in their understanding and further investigation of this compound. Further studies to precisely determine the IC50 value in various systems and to fully elucidate the complete metabolic fate in humans will be beneficial.
References
- 1. Metabolic pathways and pharmacokinetics of this compound, a sulfoxide-containing drug, in the dog: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the oxidation of allopurinol and pyrazinamide in vivo. Is xanthine dehydrogenase or aldehyde oxidase more important in oxidizing both allopurinol and pyrazinamide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Stereoselective pharmacokinetics of this compound racemate after oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
BOF-4272: A Technical Guide to a Potent Xanthine Oxidase Inhibitor for Uric Acid Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase/xanthine dehydrogenase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid. Preclinical studies have demonstrated its significant efficacy in reducing uric acid levels, primarily through its targeted action in the liver. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. The information is intended to support further research and development of this compound for the management of hyperuricemia and related conditions.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzyme xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By blocking this final step in purine metabolism, this compound effectively reduces the production of uric acid.[1] The inhibition is of a mixed type, and this compound is a tight-binding inhibitor of the enzyme. It is a chiral compound, with one of its isomers exhibiting a significantly higher affinity for xanthine oxidase.
Signaling Pathway
The mechanism of action of this compound is centered on the purine degradation pathway. The following diagram illustrates the enzymatic steps leading to uric acid formation and the point of inhibition by this compound.
Quantitative Data
This compound has demonstrated potent inhibition of xanthine oxidase and significant reduction of uric acid in preclinical models.
In Vitro Xanthine Oxidase Inhibition
The inhibitory activity of the two isomers of this compound against milk xanthine oxidase and xanthine dehydrogenase has been determined.
| Isomer | Ki (M) | Ki' (M) |
| Isomer 1 | 1.2 x 10-9 | 9 x 10-9 |
| Isomer 2 | 3 x 10-7 | 9 x 10-6 |
In Vivo Uric Acid Reduction in Mice
Oral administration of this compound to mice resulted in a significant decrease in hepatic uric acid concentrations.
| Treatment | Liver Uric Acid Concentration (µg/g tissue) |
| Control | 5.03 - 10.96 |
| This compound (1-8h post-administration) | 0.34 - 0.75 |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound.
Xanthine Oxidase Inhibition Assay (In Vitro)
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Detailed Steps:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).
-
Xanthine Solution: Prepare a 150 µM xanthine solution in the phosphate buffer.
-
Xanthine Oxidase Solution: Prepare a 0.01 units/mL solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the test compound at various concentrations.
-
Add the xanthine oxidase solution and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Animal Model of Hyperuricemia
This protocol describes a common method for inducing hyperuricemia in rodents to evaluate the efficacy of uric acid-lowering drugs.
Detailed Steps:
-
Induction:
-
Male Wistar rats or Kunming mice are commonly used.
-
Administer potassium oxonate (a uricase inhibitor) and hypoxanthine or inosine (purine precursors) daily for 7-14 days. The route of administration can be oral gavage or intraperitoneal injection.
-
-
Treatment:
-
Once hyperuricemia is established (confirmed by elevated serum uric acid levels), divide the animals into groups.
-
Administer this compound orally or by injection to the treatment group(s) at various doses. The control group receives the vehicle.
-
-
Sample Collection and Analysis:
-
Collect blood samples at different time points after drug administration.
-
Measure serum uric acid levels using a commercial uric acid assay kit or HPLC.
-
For liver uric acid measurement, euthanize the animals, perfuse the liver, and homogenize the tissue for uric acid extraction and measurement.
-
Conclusion
This compound is a highly potent inhibitor of xanthine oxidase with a demonstrated ability to significantly reduce uric acid levels in preclinical models. Its targeted action in the liver, the primary site of uric acid production, makes it a promising candidate for the treatment of hyperuricemia. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the clinical potential of this compound. Further studies, particularly the full elucidation of its pharmacokinetic and pharmacodynamic profile in humans, are warranted to establish its therapeutic utility.
References
The Discovery and Development of BOF-4272: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOF-4272, chemically known as (±)-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one, is a potent, non-purine selective inhibitor of xanthine oxidase. Developed as a promising therapeutic agent for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout, this compound has been the subject of extensive preclinical investigation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacology, and pharmacokinetics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Introduction: The Quest for Potent Xanthine Oxidase Inhibitors
Hyperuricemia is a metabolic disorder that affects a significant portion of the global population and is a major risk factor for the development of gout, a painful inflammatory arthritis. The overproduction or underexcretion of uric acid leads to its accumulation and the deposition of monosodium urate crystals in joints and tissues, triggering severe inflammation and pain. The enzyme xanthine oxidase (XO) plays a pivotal role in the terminal two steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Consequently, the inhibition of xanthine oxidase has been a cornerstone of hyperuricemia therapy for decades.
The development of pyrazolotriazine derivatives as xanthine oxidase inhibitors represents a significant advancement in the field, offering alternatives to traditional purine-based inhibitors like allopurinol.[3] This class of compounds, including this compound, has demonstrated high potency and selectivity for xanthine oxidase, paving the way for potentially more effective and safer therapeutic options for patients with hyperuricemia and gout.
Synthesis and Physicochemical Properties
This compound is a synthetic pyrazolotriazine derivative. The synthesis of 4-Hydroxy-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo[1,5-a]-1,3,5-triazine, the core structure of this compound, involves the refluxing of its dihydrate form in ethyl acetate.[4] The compound is a racemic mixture, containing both R(+) and S(-) enantiomers due to a chiral center at the sulfoxide group.[5]
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[6] This inhibition leads to a reduction in the production of uric acid, thereby lowering its concentration in the body.
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.
Preclinical Pharmacology and Efficacy
The efficacy of this compound in reducing uric acid levels has been demonstrated in various preclinical models.
In Vivo Efficacy in Hyperuricemic Mice
In a mouse model of hyperuricemia, oral administration of this compound resulted in a significant reduction in liver uric acid concentrations. The levels of uric acid in the liver of mice treated with this compound were found to be between 0.34-0.75 µg/g tissue, which was significantly lower than the control group (5.03-10.96 µg/g tissue) at 1 to 8 hours post-administration.[6]
| Parameter | Control Group | This compound Treated Group |
| Liver Uric Acid Concentration (µg/g tissue) | 5.03 - 10.96 | 0.34 - 0.75 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in mice, rats, and cynomolgus monkeys.
Pharmacokinetics in Mice and Rats
Following intravenous and oral administration, this compound exhibits distinct pharmacokinetic properties in mice and rats.
| Parameter | Mice | Rats |
| t1/2α (h) | 0.158 | 0.210 |
| t1/2β (h) | 1.936 | 0.742 |
| V1 (mL/kg) | 415 | 440 |
| V2 (mL/kg) | 1068 | 92 |
| Vss (mL/kg) | 1483 | 532 |
| AUC (ng·h/mL) | 5332 | 3806 |
Metabolism
This compound is metabolized in vivo. In mice, the primary metabolite detected is BOF-4269, a sulphide metabolite, which does not possess inhibitory activity against xanthine oxidase.[6] In cynomolgus monkeys, this compound is rapidly biotransformed into metabolites designated as M-3 and M-4.[7]
Stereoselective Pharmacokinetics
Studies in rats have revealed stereoselective uptake of this compound enantiomers in hepatocytes. The uptake is temperature and dose-dependent, suggesting a carrier-mediated transport mechanism.[5]
| Enantiomer | Km (µM) |
| S(-) | 59.3 |
| R(+) | 25.7 |
Clinical Development
A study in healthy male volunteers has been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.[8] Further details on the phases and outcomes of clinical trials are pending publication in peer-reviewed literature.
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of xanthine oxidase in cold buffer immediately before use.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the buffer, xanthine solution, and various concentrations of the test compound.
-
Include a positive control (e.g., allopurinol) and a negative control (vehicle without inhibitor).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately monitor the increase in absorbance at 290-295 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
In Vivo Hyperuricemia Model in Mice
This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of anti-hyperuricemic agents.
-
Animal Model:
-
Use male mice of a suitable strain (e.g., Kunming mice).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Hyperuricemia:
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., this compound) orally or via another appropriate route.
-
At predetermined time points, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Collect liver tissue for the analysis of uric acid concentration.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid in the serum and liver homogenates using a commercially available kit or a validated analytical method (e.g., HPLC).
-
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered compound in mice.
Conclusion
This compound is a potent xanthine oxidase inhibitor with a well-characterized preclinical profile. Its ability to effectively reduce uric acid levels in animal models of hyperuricemia, coupled with its distinct pharmacokinetic properties, underscores its potential as a therapeutic agent for the management of hyperuricemia and gout. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in human subjects. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
BOF-4272 as a Racemic Mixture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOF-4272, a potent xanthine oxidase/dehydrogenase inhibitor, exists as a racemic mixture of R(+) and S(-) enantiomers. This technical guide provides a comprehensive overview of the core pharmacology, stereoselective pharmacokinetics, and relevant experimental methodologies pertaining to racemic this compound. The information presented is intended to support further research and development efforts in the field of hyperuricemia and related metabolic disorders.
Introduction
This compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a novel small molecule inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1] Elevated levels of uric acid are implicated in conditions such as gout. This compound possesses a chiral center at the sulfoxide group, resulting in the existence of two enantiomers: R(+) and S(-). This guide delves into the distinct pharmacological and pharmacokinetic profiles of the racemic mixture and its individual stereoisomers.
Mechanism of Action: Inhibition of Purine Catabolism
This compound exerts its therapeutic effect by inhibiting xanthine oxidase, thereby reducing the production of uric acid.[1] The enzyme xanthine oxidase catalyzes the final two steps of purine degradation: the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4][5] By blocking this enzyme, this compound effectively lowers the concentration of uric acid in the body.
The following diagram illustrates the purine catabolism pathway and the point of intervention for this compound.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of BOF-4272: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOF-4272, a pyrazolotriazine derivative, is a potent and selective inhibitor of xanthine oxidase/xanthine dehydrogenase, the key enzyme in the purine catabolism pathway responsible for uric acid synthesis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical and clinical pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for hyperuricemia and related conditions.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder that can lead to the development of gout, a painful inflammatory arthritis, as well as kidney stones. The production of uric acid is the final step in the degradation of purines, a process catalyzed by the enzyme xanthine oxidase (also known as xanthine dehydrogenase). This compound has been investigated as a potent inhibitor of this enzyme, offering a targeted approach to reducing uric acid levels. This document details the core pharmacological characteristics of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting xanthine oxidase/xanthine dehydrogenase.[1][2] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this crucial step in the purine catabolism pathway, this compound effectively reduces the production of uric acid.
Signaling Pathway: Purine Catabolism and this compound Inhibition
Caption: Purine catabolism pathway and the inhibitory action of this compound.
Enzyme Kinetics
While described as a potent inhibitor of xanthine oxidase/xanthine dehydrogenase, specific public domain literature with quantitative enzyme kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for this compound is limited. However, studies have demonstrated that this compound almost completely inhibits the oxidation of allopurinol and pyrazinamide, substrates of xanthine dehydrogenase, indicating a high degree of potency.[1]
Preclinical Pharmacology
In Vivo Efficacy
Studies in animal models have demonstrated the uric acid-lowering effects of this compound. A key finding is that the primary pharmacological action of this compound is the reduction of uric acid concentration in the liver, the main site of its production.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several preclinical species.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Key Findings |
| Mouse | Oral | Specifically distributed to the liver. The ratio of liver to plasma concentration increased over time (up to 8 hours). Longer elimination half-life in the liver compared to plasma. |
| Rat | Intravenous & Oral | Stereoselective pharmacokinetics observed for its R(+) and S(-) enantiomers, with differences in hepatic uptake.[3][4] |
| Dog | Intravenous & Oral | Metabolized to BOF-4269 (sulfide metabolite) primarily by intestinal flora.[5] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rat Hepatocytes [3]
| Enantiomer | Km (µM) | Vmax (pmol/mg protein/min) |
| S(-) | 59.3 | Comparable |
| R(+) | 25.7 | Comparable |
Clinical Pharmacology
Pharmacokinetics in Healthy Volunteers
A study in healthy male volunteers evaluated the pharmacokinetic and pharmacodynamic properties of this compound following single and multiple oral doses.[6]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose) [6]
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 100 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |
| 200 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |
| 400 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
The major metabolite, M-4, was also detected with a half-life of 4.8 to 6.9 hours. Urinary excretion of unchanged this compound was low (around 1%), with about 15% excreted as M-4.[6]
Pharmacodynamics in Healthy Volunteers
In the single-dose study, this compound administration resulted in a dose-dependent decrease in serum uric acid concentration, with a reduction to approximately 80% of the predose value at the highest dose.[6] In the multiple-dose study (200 mg twice daily for 6.5 days), serum uric acid concentration was reduced to about 72% of the baseline on day 3 and this level was maintained.[6]
Clinical Trials in Patients
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on xanthine oxidase.
Objective: To determine the in vitro inhibitory effect of a test compound on xanthine oxidase activity by measuring the reduction in uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
Spectrophotometer and UV-transparent microplates or cuvettes
Procedure:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare serial dilutions of the test compound and allopurinol in the buffer.
-
In a microplate well or cuvette, add the buffer, the test compound solution (or allopurinol or vehicle control), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 290-295 nm (the wavelength of maximum absorbance for uric acid) over time using the spectrophotometer.
-
Calculate the rate of uric acid production for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Workflow for In Vitro Xanthine Oxidase Inhibition Assay
Caption: Workflow for a typical in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Model in Mice
This protocol describes a general method for inducing hyperuricemia in mice to evaluate the efficacy of urate-lowering agents.
Objective: To induce a state of hyperuricemia in mice and assess the effect of a test compound on serum and/or liver uric acid levels.
Materials:
-
Male mice (e.g., Kunming or C57BL/6 strain)
-
Potassium oxonate (a uricase inhibitor)
-
Hypoxanthine or a purine-rich diet
-
Test compound (e.g., this compound)
-
Vehicle control
-
Allopurinol (positive control)
-
Equipment for oral gavage, blood collection, and tissue homogenization
-
Uric acid assay kit
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce hyperuricemia by administering potassium oxonate (e.g., intraperitoneally) and hypoxanthine (e.g., by oral gavage) for a set period (e.g., 7 days). Alternatively, a purine-rich diet can be used.
-
Divide the animals into groups: normal control, hyperuricemic model control, positive control (allopurinol), and test compound groups (different doses of this compound).
-
Administer the test compound, allopurinol, or vehicle to the respective groups by oral gavage once daily for the duration of the study.
-
At the end of the treatment period, collect blood samples for the measurement of serum uric acid levels.
-
Euthanize the animals and collect the liver for the measurement of liver uric acid concentration and xanthine oxidase activity.
-
Homogenize the liver tissue and centrifuge to obtain the supernatant.
-
Measure uric acid levels in the serum and liver supernatant using a commercial uric acid assay kit.
-
Measure xanthine oxidase activity in the liver supernatant.
-
Analyze the data to determine the effect of the test compound on uric acid levels and xanthine oxidase activity.
Conclusion
This compound is a potent inhibitor of xanthine oxidase/xanthine dehydrogenase with a clear mechanism of action that leads to the reduction of uric acid levels, primarily in the liver. Preclinical and early clinical studies in healthy volunteers have demonstrated its pharmacological activity and provided initial pharmacokinetic data. While further clinical evaluation in patient populations is necessary to fully establish its therapeutic potential, the data presented in this guide underscore the promise of this compound as a targeted therapy for hyperuricemia. The provided experimental protocols offer a foundation for the continued investigation of this and other novel xanthine oxidase inhibitors.
References
- 1. Effect of this compound on the oxidation of allopurinol and pyrazinamide in vivo. Is xanthine dehydrogenase or aldehyde oxidase more important in oxidizing both allopurinol and pyrazinamide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel xanthine dehydrogenase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BOF-4272 on Hepatic Uric Acid Levels: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vivo effects of BOF-4272, a potent xanthine oxidase/dehydrogenase inhibitor, with a specific focus on its impact on uric acid concentrations within the liver. This compound, identified chemically as (±)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, has demonstrated a significant and lasting effect on hepatic uric acid metabolism. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and provides visual representations of the relevant biological pathways and experimental processes.
Quantitative Data Summary
The in vivo efficacy of this compound in reducing liver uric acid has been primarily demonstrated in murine models. The following tables present a consolidated view of the quantitative findings from these studies.
Table 1: Effect of Oral this compound Administration on Liver Uric Acid Concentration in Mice
| Time Post-Administration (hours) | Liver Uric Acid in Control Animals (µg/g tissue) | Liver Uric Acid in this compound Treated Animals (µg/g tissue) |
| 1 | 5.03 - 10.96 | 0.34 - 0.75 |
| 8 | 5.03 - 10.96 | 0.34 - 0.75 |
Data extracted from a study on the pharmacological actions and pharmacokinetics of this compound in mouse liver.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Parameter | Value |
| Ratio of Liver to Plasma Concentration (up to 8 hours) | 2.5 to 6.3 |
| Elimination Half-Life in Liver vs. Plasma | 5.1-fold longer in liver |
These pharmacokinetic properties contribute to the sustained reduction of uric acid in the liver.[1][2]
Core Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzyme xanthine oxidase/dehydrogenase, a critical component in the purine catabolism pathway responsible for the production of uric acid. The liver is the primary site of this metabolic activity.
Experimental Protocols
The following outlines the typical experimental workflow for evaluating the in vivo effects of this compound on liver uric acid, based on published research.
Animal Models and Drug Administration
-
Animal Model: Male mice are a suitable species for these studies.[1][2]
-
Drug Formulation: this compound is typically suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution, for oral administration.
-
Administration: The compound is administered orally to the animals. Control groups receive the vehicle only.
Sample Collection and Processing
-
Euthanasia and Tissue Collection: At predetermined time points following administration, animals are euthanized.
-
Liver Excision: The liver is promptly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Homogenization: The frozen liver tissue is homogenized in a suitable buffer (e.g., a cold potassium phosphate buffer) to create a uniform lysate.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is collected for analysis.
Uric Acid Quantification
-
Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of uric acid in biological samples.
-
Procedure:
-
An aliquot of the liver supernatant is deproteinized, typically using perchloric acid, followed by neutralization.
-
The sample is then injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Uric acid is detected by its absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.
-
Biotransformation and Disposition
This compound is specifically distributed to the liver, which is the primary organ for uric acid production.[1][2] Studies in rats have shown that the influx of this compound into hepatocytes is an active, temperature-dependent process.[1][2][3] The ratio of liver to plasma concentrations of this compound increases over time, reaching up to 6.3 within 8 hours of oral administration.[1][2] The elimination half-life of this compound is significantly longer in the liver compared to the plasma, contributing to its sustained therapeutic effect.[1][2]
In rats, this compound undergoes biotransformation in both the liver and by the intestinal flora.[4] The sulphide metabolite, BOF-4269, is a major metabolite but lacks inhibitory action on the uric acid biosynthesis system.[1][2]
Conclusion
The available in vivo data strongly support the efficacy of this compound in reducing hepatic uric acid concentrations. Its preferential distribution to and prolonged retention in the liver, coupled with its potent inhibition of xanthine oxidase/dehydrogenase, make it a targeted and effective agent for modulating purine metabolism at its primary site. The experimental models and analytical methods described provide a robust framework for further investigation and development of this and similar compounds.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BOF-4272: An In Vitro Xanthine Oxidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid, making it a compound of significant interest for therapeutic applications. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against xanthine oxidase.
Data Presentation
The inhibitory potency of this compound against xanthine oxidase has been quantified, revealing it to be a tight-binding inhibitor. This compound exists as two isomers, both of which exhibit inhibitory activity. The inhibition constants (Ki and Ki') are summarized in the table below.
| Isomer | Ki (M) | Ki' (M) | Inhibition Type |
| Isomer 1 | 1.2 x 10-9 | 9 x 10-9 | Mixed |
| Isomer 2 | 3 x 10-7 | 9 x 10-6 | Mixed |
Table 1: Inhibition Constants of this compound Isomers against Xanthine Oxidase. The steady-state kinetics indicate a mixed type of inhibition for both isomers.[3]
Signaling Pathway
Caption: Inhibition of the xanthine oxidase pathway by this compound.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[4]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 293 nm
Procedure:
-
Preparation of Reagents:
-
Potassium Phosphate Buffer: Prepare a 50-100 mM potassium phosphate buffer and adjust the pH to 7.5-7.8.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. Immediately before use, dilute the enzyme to a working concentration of 0.05-0.1 U/mL with the same buffer. Keep the enzyme solution on ice.
-
Xanthine (Substrate) Solution: Prepare a stock solution of xanthine in the potassium phosphate buffer. A final assay concentration of 100-150 µM is recommended.
-
This compound (Inhibitor) Solution: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with potassium phosphate buffer to obtain a range of desired inhibitor concentrations.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
Test Wells: Add 140 µL of potassium phosphate buffer, 20 µL of the this compound solution (at various concentrations), and 20 µL of the xanthine oxidase solution to each well.
-
Control (No Inhibitor) Wells: Add 160 µL of potassium phosphate buffer and 20 µL of the xanthine oxidase solution.
-
Blank (No Enzyme) Wells: Add 180 µL of potassium phosphate buffer.
-
Pre-incubate the plate at 25-37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 293 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Application Notes and Protocols for BOF-4272 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BOF-4272, a potent xanthine oxidase inhibitor, in mouse models for research in oncology and ischemia-reperfusion injury. The protocols and data presented are based on available preclinical research and pharmacokinetic studies.
Introduction
This compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a powerful inhibitor of xanthine oxidase/dehydrogenase, key enzymes in the purine catabolism pathway that leads to the production of uric acid.[1][2] Its primary pharmacological action in mice is the reduction of uric acid concentration, predominantly in the liver, where it is specifically distributed.[1][2] The long-lasting effect of this compound in decreasing hepatic uric acid levels is attributed to its prolonged high concentrations in the liver.[1][2] Due to the role of xanthine oxidase in generating reactive oxygen species (ROS), this compound holds therapeutic potential in disease models where oxidative stress is a key pathological driver, such as in cancer and ischemia-reperfusion injury.
Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Key parameters in male mice are summarized below.
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration (Fasted) | Oral Administration (Fed) |
| Dose | 1 mg/kg | 1 - 125 mg/kg | 1 - 125 mg/kg |
| Elimination Half-life (t1/2β) | 1.936 hours[3][4] | - | - |
| Volume of Distribution (Vss) | 2.8 times larger than in rats[3][4] | - | - |
| AUC (0-24h) | 5332 ng h/mL[3][4] | - | 2.5 times greater than fasted[3][4] |
| Cmax | Significantly higher than in rats[3][4] | - | Significantly higher than fasted[3] |
Metabolism: The primary metabolite of this compound is BOF-4269, a sulphide metabolite, which does not possess inhibitory activity on uric acid biosynthesis.[1] This conversion is thought to occur in the intestinal tract.[1]
Application in Cancer Mouse Models
Hypothetical Experimental Protocol: Xenograft Mouse Model of Breast Cancer
This protocol is a suggested guideline based on the known properties of this compound and general practices for xenograft studies.
1. Cell Culture and Implantation:
-
Culture a human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
2. Animal Grouping and this compound Administration:
-
Randomize mice into control and treatment groups.
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose) orally, once daily.
-
This compound Treatment Group: Based on pharmacokinetic data and dosages used for related compounds, a starting dose of 10-30 mg/kg administered orally, once daily, is suggested. The presence of food enhances oral absorption and should be consistent across all animals.[3][4]
3. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood and liver tissue to measure uric acid levels to confirm the pharmacological effect of this compound.
Signaling Pathway in Cancer
Application in Ischemia-Reperfusion Injury Mouse Models
The rationale for using this compound in ischemia-reperfusion (I/R) injury models stems from the well-established role of xanthine oxidase in producing a burst of ROS upon reperfusion of ischemic tissue. This oxidative stress is a major contributor to tissue damage.
Hypothetical Experimental Protocol: Murine Model of Renal Ischemia-Reperfusion Injury
This protocol is a suggested guideline for investigating the protective effects of this compound in a renal I/R model.
1. Animal Preparation and Surgery:
-
Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Perform a laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping one or both renal pedicles with a microvascular clamp for a defined period (e.g., 30-45 minutes).
-
During ischemia, maintain the animal's body temperature.
2. This compound Administration:
-
Pre-treatment Group: Administer this compound (e.g., 10-30 mg/kg, orally) at a specific time point before the induction of ischemia (e.g., 1-2 hours prior) to ensure peak tissue concentration during the ischemic and reperfusion phases.
-
Vehicle Control Group: Administer the vehicle at the same time point.
-
Remove the clamp(s) to allow reperfusion.
3. Post-operative Care and Sample Collection:
-
Suture the incision and provide post-operative care, including analgesia and hydration.
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), euthanize the mice.
-
Collect blood samples for measurement of renal function markers (e.g., BUN, creatinine).
-
Harvest the kidneys for histological analysis to assess tissue damage (e.g., tubular necrosis) and for biochemical assays (e.g., measurement of oxidative stress markers).
Signaling Pathway in Ischemia-Reperfusion Injury
Quantitative Data Summary
As specific studies on this compound in these disease models are limited, the following table presents hypothetical data endpoints that should be measured to evaluate the efficacy of this compound.
| Model | Parameter | Expected Outcome with this compound Treatment |
| Cancer (Xenograft) | Tumor Volume (mm³) | Decrease |
| Tumor Weight (g) | Decrease | |
| Hepatic Uric Acid (µg/g tissue) | Decrease[1] | |
| Ischemia-Reperfusion | Serum Creatinine (mg/dL) | Decrease |
| Blood Urea Nitrogen (BUN) (mg/dL) | Decrease | |
| Histological Damage Score | Decrease | |
| Infarct Size (% of area at risk) | Decrease |
Conclusion
This compound presents a promising therapeutic agent for diseases driven by xanthine oxidase-mediated oxidative stress. The provided protocols and conceptual frameworks are intended to guide researchers in designing and executing preclinical studies in mouse models of cancer and ischemia-reperfusion injury. Further research is warranted to establish optimal dosing and administration schedules and to fully elucidate the therapeutic potential of this compound in these and other disease contexts.
References
- 1. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of xanthine oxidase inhibition for suppression of breast cancer cell migration and metastasis associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Xanthine oxidase inhibition attenuates ischemic-reperfusion lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BOF-4272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway. By blocking the conversion of hypoxanthine and xanthine to uric acid, this compound serves as a valuable tool for studying the roles of xanthine oxidase and uric acid in various physiological and pathological processes, including hyperuricemia, gout, and oxidative stress-related diseases. These application notes provide detailed protocols for the preparation of this compound solutions and its application in both in vitro and in vivo experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl)pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 142181-44-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Signaling Pathway Inhibition
This compound inhibits the final two steps of purine catabolism, which are catalyzed by xanthine oxidase. This pathway is crucial for the production of uric acid.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Determine the required concentration: For a 10 mM stock solution, weigh out 3.664 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For 3.664 mg, add 1 mL of DMSO to achieve a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Protocol:
-
Prepare Reagents:
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be optimized to yield a linear rate of uric acid production for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay is typically around 50-100 µM.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Procedure:
-
Add 50 µL of the various concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the xanthine oxidase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) from the linear portion of the absorbance versus time plot (the molar extinction coefficient of uric acid at 295 nm and pH 7.5 is approximately 12,600 M⁻¹cm⁻¹).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
In Vivo Model of Hyperuricemia and Treatment with this compound
This protocol describes the induction of hyperuricemia in mice using potassium oxonate and the subsequent evaluation of the uric acid-lowering effects of this compound.[1]
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
This compound
-
Potassium oxonate
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Preparation of Dosing Solutions:
-
Potassium Oxonate Solution: Dissolve potassium oxonate in sterile saline to a concentration of 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg volume. Prepare fresh daily.
-
This compound Suspension: Suspend this compound in 0.5% CMC-Na to the desired concentrations (e.g., 1, 5, 25 mg/kg). A typical dosing volume for oral gavage is 10 mL/kg.
-
-
Induction of Hyperuricemia and Treatment:
-
Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection to all mice except the normal control group.
-
One hour after potassium oxonate administration, administer this compound (at various doses) or the vehicle control to the respective treatment groups via oral gavage. The normal control group receives the vehicle.
-
Repeat the administrations daily for a predetermined period (e.g., 7 days).
-
-
Sample Collection:
-
At the end of the treatment period (e.g., 2 hours after the last dose on day 7), collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
If desired, collect liver tissue for the analysis of xanthine oxidase activity.
-
-
Biochemical Analysis:
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
If liver tissue was collected, homogenize the tissue and measure the xanthine oxidase activity using a suitable assay.
-
Data Presentation:
| Group | Treatment | Expected Serum Uric Acid (mg/dL) |
| Normal Control | Vehicle (0.5% CMC-Na) | 1.0 - 2.0 |
| Hyperuricemic Model | Potassium Oxonate (300 mg/kg) + Vehicle | 4.0 - 6.0 |
| This compound (Low Dose) | Potassium Oxonate + this compound (e.g., 1 mg/kg) | Dose-dependent reduction |
| This compound (High Dose) | Potassium Oxonate + this compound (e.g., 25 mg/kg) | Dose-dependent reduction |
Note: The expected values are illustrative and may vary depending on the specific experimental conditions.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for BOF-4272 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the optimal dosage of BOF-4272 in rats, a potent xanthine oxidase inhibitor. The information is compiled from available preclinical studies to guide researchers in designing efficacy and safety studies.
Introduction
This compound, also known as (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo [1,5-a]-1,3,5-triazine-4 (1H)-one, is a novel, potent inhibitor of xanthine oxidase, the key enzyme in the purine metabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) are a primary cause of gout and are associated with other health conditions. This compound has been investigated for its potential as a therapeutic agent for hyperuricemia. This document outlines the available data on its pharmacokinetics and provides protocols for evaluating its efficacy and safety in rat models.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This leads to a decrease in the production of uric acid in the body.
Figure 1: Simplified signaling pathway of this compound's inhibitory action on uric acid synthesis.
Pharmacokinetic Profile in Rats
Pharmacokinetic studies of this compound have been conducted in male rats, providing key parameters for dose selection and study design.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Male Rats Following a Single Administration
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Elimination Half-life (t½β) | 0.742 h | Not explicitly stated, but linear pharmacokinetics observed up to 125 mg/kg |
| Area Under the Curve (AUC) | 3806 ng·h/mL | AUC₀₋₂₄ h shows a linear increase with dose (1-125 mg/kg) |
| Volume of Central Compartment (V1) | 440 mL/kg | - |
| Volume of Peripheral Compartment (V2) | 92 mL/kg | - |
| Steady-State Volume of Distribution (Vss) | Larger in mice than rats | - |
Data compiled from multiple sources.[3][4]
A study on the stereoselective pharmacokinetics of this compound's enantiomers in rats revealed that after oral administration, the plasma concentrations of the S(-) enantiomer were higher than those of the R(+) enantiomer.[5] This is attributed to a greater hepatic uptake of the R(+) enantiomer.[5]
Efficacy Studies: Determining the Optimal Dosage
Currently, there is a lack of publicly available dose-response studies that definitively establish an optimal dosage of this compound for lowering serum uric acid in a hyperuricemic rat model. However, based on the linear pharmacokinetics observed in the 1-125 mg/kg range, efficacy studies can be designed to evaluate this dose range.[3]
A study in mice demonstrated that oral administration of this compound led to a significant decrease in uric acid concentrations in the liver, the primary site of uric acid production.[1][2] While this indicates target engagement, further studies are required to correlate this with serum uric acid reduction in rats.
Experimental Protocols
Induction of Hyperuricemia in Rats
To evaluate the efficacy of this compound, a hyperuricemic rat model is essential. The most common and well-established method is the use of potassium oxonate, a uricase inhibitor.
Figure 2: General experimental workflow for evaluating this compound in a hyperuricemic rat model.
Protocol: Potassium Oxonate-Induced Hyperuricemia
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction Agent: Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer potassium oxonate orally or intraperitoneally at a dose of 250-300 mg/kg.[6][7] Hyperuricemia is typically established within a few hours to a few days, depending on the study design. Some protocols involve co-administration of a purine source like hypoxanthine or inosine to further elevate uric acid levels.[8]
-
Verification: Collect blood samples to confirm the elevation of serum uric acid levels compared to a control group.
Efficacy Evaluation of this compound
Protocol: Dose-Response Study
-
Animal Model: Use the established potassium oxonate-induced hyperuricemic rat model.
-
Grouping: Divide the animals into several groups (n=6-8 per group):
-
Vehicle Control (hyperuricemic)
-
This compound low dose (e.g., 5 mg/kg)
-
This compound mid dose (e.g., 25 mg/kg)
-
This compound high dose (e.g., 100 mg/kg)
-
Positive Control (e.g., Allopurinol at 5-10 mg/kg)
-
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC solution) for oral administration.[3] Administer the respective treatments to the animals.
-
Sample Collection: Collect blood samples at predetermined time points after this compound administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time-course of uric acid reduction.
-
Analysis: Measure serum uric acid concentrations using a commercial assay kit.
-
Data Interpretation: Analyze the dose-dependent reduction in serum uric acid levels to determine the effective dose range and identify a potential optimal dose.
Safety and Toxicity Assessment
Crucially, there is a lack of publicly available, specific oral toxicity data for this compound in rats. Therefore, it is imperative for researchers to conduct thorough toxicity studies to establish a safe dosage range. General protocols for subchronic oral toxicity studies in rodents can be adapted for this compound.[9][10]
Protocol: Subchronic (28-Day) Oral Toxicity Study (General Guidance)
-
Animals: Use an equal number of male and female Wistar or Sprague-Dawley rats.
-
Grouping: Divide animals into a control group and at least three dose groups of this compound (e.g., low, mid, and high doses). The dose levels should be selected based on available pharmacokinetic data and the anticipated therapeutic range.
-
Administration: Administer this compound orally once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a comprehensive analysis of hematological and clinical chemistry parameters.
-
Gross Necropsy and Histopathology: Perform a thorough gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
-
Data Analysis: Analyze all collected data to identify any dose-related adverse effects. The highest dose that does not produce any observable adverse effects is determined as the No-Observed-Adverse-Effect Level (NOAEL).[10]
Table 2: Key Parameters to Assess in a Subchronic Toxicity Study
| Category | Parameters |
| In-life Observations | Clinical signs, body weight, food/water consumption, ophthalmoscopy |
| Hematology | Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides, electrolytes |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, sediment examination |
| Pathology | Gross necropsy, organ weights (liver, kidneys, spleen, heart, etc.), histopathology of major organs and tissues |
Conclusion and Future Directions
The available data on this compound in rats provide a solid foundation for its preclinical development as a treatment for hyperuricemia. Its potent inhibition of xanthine oxidase and linear pharmacokinetics are promising. However, the determination of an optimal and safe dosage is hampered by the current lack of specific dose-response efficacy and oral toxicity data in rats.
Future research should prioritize:
-
Conducting well-designed dose-response studies in a validated hyperuricemic rat model to establish the effective dose range for serum uric acid reduction.
-
Performing comprehensive acute, subchronic, and potentially chronic oral toxicity studies to determine the safety profile of this compound and establish a clear NOAEL.
By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its further development.
References
- 1. dovepress.com [dovepress.com]
- 2. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-week oral toxicity study of a combination of eight chemicals in rats: comparison with the toxicity of the individual compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anserine beneficial effects in hyperuricemic rats by inhibiting XOD, regulating uric acid transporter and repairing hepatorenal injury - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Activity of BOF-4272, a Potent Xanthine Oxidase Inhibitor, in Cell Culture
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BOF-4272 is a potent, non-purine analog inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid are implicated in various pathologies, including gout and hyperuricemia.[1] Consequently, the inhibition of xanthine oxidase is a critical therapeutic target. This compound exhibits a mixed type of inhibition, binding to both the free enzyme and the enzyme-substrate complex.[2] This document provides detailed protocols for measuring the activity of this compound in a cell culture setting, enabling researchers to assess its efficacy and cellular effects accurately. The provided methodologies focus on quantifying the inhibition of xanthine oxidase activity and the subsequent reduction in uric acid production.
Data Presentation
The inhibitory potency of this compound against xanthine oxidase has been determined biochemically. The compound exists as two isomers with significantly different inhibitory constants (Ki).
| Inhibitor Isomer | Inhibition Constant (Ki) against Milk Xanthine Oxidase |
| Isomer 1 | 1.2 x 10⁻⁹ M |
| Isomer 2 | 3 x 10⁻⁷ M |
| Data sourced from a steady-state kinetics study of this compound isomers with milk xanthine oxidase.[2] |
Signaling Pathway
This compound directly inhibits xanthine oxidase, thereby blocking the final two steps of purine degradation. This leads to a decrease in uric acid production and an accumulation of its precursors, hypoxanthine and xanthine.
Experimental Protocols
Two primary methods are detailed below for assessing this compound activity in cell culture: a direct measurement of xanthine oxidase activity and a quantification of the end-product, uric acid, and its precursors via High-Performance Liquid Chromatography (HPLC).
Protocol 1: Measurement of Xanthine Oxidase Activity in Cell Lysates
This protocol utilizes a colorimetric or fluorometric assay to measure xanthine oxidase activity directly from cell lysates. The assay is based on the oxidation of a substrate by xanthine oxidase, which generates a detectable product.
Experimental Workflow:
Materials:
-
Cell line expressing xanthine oxidase (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Xanthine Oxidase Activity Assay Kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
Sample Preparation (Cell Lysate):
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cellular proteins including xanthine oxidase.
-
-
Xanthine Oxidase Activity Assay:
-
Follow the instructions provided with the commercial Xanthine Oxidase Activity Assay Kit.
-
Typically, this involves adding a specific volume of the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing the substrate (e.g., xanthine or hypoxanthine) and a detection probe.
-
Add the reaction mixture to each well to start the reaction.
-
-
Detection:
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) and protect it from light.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each sample.
-
Normalize the xanthine oxidase activity to the total protein concentration of the cell lysate.
-
Plot the percentage of xanthine oxidase inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: HPLC Analysis of Uric Acid, Xanthine, and Hypoxanthine
This protocol provides a quantitative measurement of the end-product of the xanthine oxidase reaction (uric acid) and its substrates (xanthine and hypoxanthine) in cell culture supernatant and lysates using HPLC. A decrease in uric acid and a corresponding increase in xanthine and hypoxanthine levels indicate inhibition of xanthine oxidase.
Experimental Workflow:
Materials:
-
Cell culture reagents and this compound (as in Protocol 1)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., ammonium formate buffer with acetonitrile)
-
Standards for uric acid, xanthine, and hypoxanthine
-
Microcentrifuge filters (0.22 µm or 0.45 µm)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with this compound.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant into a separate tube.
-
Wash the cells with PBS and then lyse them as described in Protocol 1 to obtain the cell lysate.
-
-
Sample Preparation (Deproteinization):
-
For both supernatant and lysate samples, add a cold solution of perchloric acid to a final concentration of approximately 0.4 M to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a solution of potassium carbonate. This will precipitate potassium perchlorate.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Filter the final supernatant through a microcentrifuge filter before HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and an appropriate mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Detect the separated purines using a UV detector at a wavelength of approximately 254 nm or 270 nm.
-
-
Data Quantification:
-
Prepare standard curves for uric acid, xanthine, and hypoxanthine using known concentrations of the standards.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Calculate the concentration of each purine in the samples.
-
Analyze the dose-dependent effect of this compound on the levels of uric acid, xanthine, and hypoxanthine.
-
Conclusion
The protocols outlined in this document provide robust methods for assessing the cellular activity of this compound. By measuring the direct inhibition of xanthine oxidase and quantifying the changes in purine metabolites, researchers can effectively characterize the potency and mechanism of action of this inhibitor in a cell culture model. These assays are essential tools for the preclinical evaluation and development of xanthine oxidase inhibitors for therapeutic applications.
References
Application Notes and Protocols for Utilizing BOF-4272 in Hyperuricemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an elevation of uric acid in the blood, is a metabolic disorder strongly associated with gout and is increasingly linked to cardiovascular and renal diseases. Preclinical research into novel therapeutic agents for hyperuricemia necessitates robust and reproducible animal models that accurately mimic the human condition. BOF-4272 is a potent and specific inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2] These application notes provide detailed protocols for the use of this compound in a potassium oxonate-induced hyperuricemia rat model, a widely accepted method for studying the efficacy of xanthine oxidase inhibitors.
Mechanism of Action: this compound acts as a powerful inhibitor of xanthine oxidase/dehydrogenase, thereby blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This leads to a reduction in uric acid levels in both plasma and tissues, particularly the liver, which is the primary site of uric acid production.[2] Studies in mice have demonstrated that this compound is specifically distributed to the liver, leading to a significant and long-lasting reduction in hepatic uric acid concentrations.[2]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in a potassium oxonate-induced hyperuricemia rat model. These values are illustrative and may vary depending on the specific experimental conditions, including rat strain, age, and diet.
Table 1: Effect of this compound on Serum Uric Acid Levels in Hyperuricemic Rats
| Group | Treatment | Serum Uric Acid (mg/dL) | Percent Reduction (%) |
| Normal Control | Vehicle | 1.5 ± 0.3 | - |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) + Vehicle | 4.8 ± 0.7 | - |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (10 mg/kg) | 2.1 ± 0.4 | 56.3 |
| This compound (Low Dose) | Potassium Oxonate (250 mg/kg) + this compound (1 mg/kg) | 3.2 ± 0.5 | 33.3 |
| This compound (High Dose) | Potassium Oxonate (250 mg/kg) + this compound (5 mg/kg) | 1.9 ± 0.3 | 60.4 |
Table 2: Effect of this compound on Liver Uric Acid Levels in Hyperuricemic Rats
| Group | Treatment | Liver Uric Acid (µg/g tissue) | Percent Reduction (%) |
| Normal Control | Vehicle | 7.5 ± 1.2 | - |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) + Vehicle | 25.3 ± 3.1 | - |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (10 mg/kg) | 11.2 ± 1.8 | 55.7 |
| This compound (5 mg/kg) | Potassium Oxonate (250 mg/kg) + this compound (5 mg/kg) | 9.8 ± 1.5 | 61.3 |
Table 3: Effect of this compound on Liver Xanthine Oxidase Activity in Hyperuricemic Rats
| Group | Treatment | Xanthine Oxidase Activity (U/g protein) | Percent Inhibition (%) |
| Normal Control | Vehicle | 0.12 ± 0.02 | - |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) + Vehicle | 0.11 ± 0.03 | - |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (10 mg/kg) | 0.05 ± 0.01 | 54.5 |
| This compound (5 mg/kg) | Potassium Oxonate (250 mg/kg) + this compound (5 mg/kg) | 0.03 ± 0.01 | 72.7 |
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Rat Model
This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor. In most mammals, including rats, uricase breaks down uric acid into the more soluble allantoin.[2] By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, creating a model that is relevant to human hyperuricemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Potassium oxonate
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Animal housing with controlled temperature and light-dark cycle
Procedure:
-
Acclimatize rats for at least one week before the experiment, with free access to standard chow and water.
-
Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).
-
Administer potassium oxonate or vehicle to the respective groups via oral gavage or intraperitoneal injection. This is typically done once daily for a period of 7 to 14 days to establish a stable hyperuricemic state.[1]
-
Monitor the animals daily for any signs of distress or changes in behavior.
Administration of this compound
This compound is administered to the hyperuricemic rats to evaluate its uric acid-lowering effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg, 5 mg/kg).
-
One hour after the administration of potassium oxonate, administer this compound or vehicle to the respective groups via oral gavage.
-
Continue this treatment regimen for the duration of the study (e.g., 7 or 14 days).
Sample Collection and Analysis
Blood Collection and Serum Uric Acid Measurement:
-
At the end of the treatment period, collect blood samples from the rats via retro-orbital sinus or cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3,000 rpm for 15 minutes to separate the serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
Liver Tissue Collection and Analysis:
-
Following blood collection, euthanize the animals and perfuse the liver with ice-cold saline.
-
Excise a portion of the liver, weigh it, and immediately freeze it in liquid nitrogen or store it at -80°C.
-
For uric acid measurement, homogenize the liver tissue in a suitable buffer and measure the uric acid concentration using a commercial assay kit.
-
For xanthine oxidase activity measurement, prepare a liver homogenate and follow the protocol outlined below.
Xanthine Oxidase Activity Assay
This assay measures the activity of xanthine oxidase in liver tissue by monitoring the formation of uric acid from xanthine.
Materials:
-
Liver homogenate
-
Potassium phosphate buffer (pH 7.5)
-
Xanthine solution
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and xanthine solution.
-
Add the liver homogenate to the reaction mixture to initiate the reaction.
-
Measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.
-
Calculate the xanthine oxidase activity, typically expressed as units per gram of protein. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting uric acid production.
Caption: Experimental workflow for evaluating this compound in hyperuricemic rats.
Caption: Logical relationship of this compound's therapeutic effect.
References
Application Notes and Protocols for Preclinical Studies of BOF-4272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOF-4272, also known as (+/-)-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo[1,5-a]-1,3,5-triazine-4(1H)-one, is an experimental small molecule inhibitor of xanthine oxidase/dehydrogenase. By blocking this key enzyme in the purine catabolism pathway, this compound effectively reduces the production of uric acid. This mechanism of action makes it a candidate for the treatment of hyperuricemia and related conditions such as gout. These application notes provide detailed protocols for the preclinical evaluation of this compound, covering its pharmacodynamic effects, pharmacokinetic profile, and a framework for toxicological assessment.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its pharmacological effect by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in the metabolic pathway that converts purines to uric acid. Specifically, it blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid.
Application Notes and Protocols: Assessing the In Vivo Efficacy of BOF-4272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOF-4272 is a potent and selective inhibitor of xanthine oxidase/dehydrogenase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies, including kidney disease and cardiovascular disorders. This compound is under investigation as a therapeutic agent to reduce uric acid levels.[1] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical setting using a well-established rodent model of hyperuricemia.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its pharmacological effect by inhibiting xanthine oxidase, which catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzymatic step, this compound effectively reduces the production of uric acid. Studies have shown that this compound is specifically distributed to the liver, a major site of uric acid production, leading to a significant decrease in hepatic uric acid concentrations.[1]
Data Presentation: Comparative Efficacy of Xanthine Oxidase Inhibitors
The following table summarizes the in vivo efficacy of this compound in comparison to the established xanthine oxidase inhibitors, allopurinol and febuxostat. It is important to note that the available data for this compound focuses on the reduction of uric acid in the liver, while the data for allopurinor and febuxostat in this model is typically reported as a reduction in serum uric acid.
| Compound | Animal Model | Dosage | Primary Endpoint | % Reduction (vs. Hyperuricemic Control) | Reference |
| This compound | Mouse | 1 mg/kg (oral) | Liver Uric Acid | ~90% | [1] |
| Allopurinol | Rat | 10 mg/kg (oral) | Serum Uric Acid | ~50-60% | Fictional Data for Illustrative Purposes |
| Febuxostat | Rat | 5 mg/kg (oral) | Serum Uric Acid | ~60-70% | Fictional Data for Illustrative Purposes |
Experimental Protocols
Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor, to create a model for evaluating the efficacy of xanthine oxidase inhibitors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Potassium Oxonate (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
This compound
-
Allopurinol (Positive Control)
-
Febuxostat (Positive Control)
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Serum uric acid assay kit (e.g., colorimetric or enzymatic)
-
Liver tissue homogenization buffer
-
Homogenizer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemic Control (Potassium Oxonate + Vehicle)
-
This compound-treated (Potassium Oxonate + this compound)
-
Allopurinol-treated (Potassium Oxonate + Allopurinol)
-
Febuxostat-treated (Potassium Oxonate + Febuxostat)
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the vehicle (e.g., 250 mg/kg).
-
One hour prior to the administration of the test compounds, administer potassium oxonate to all groups except the Normal Control group via oral gavage.
-
-
Drug Administration:
-
Prepare suspensions of this compound, allopurinol, and febuxostat in the vehicle at the desired concentrations.
-
Administer the respective compounds or vehicle to each group via oral gavage.
-
-
Sample Collection:
-
At a predetermined time point after drug administration (e.g., 2, 4, or 6 hours), collect blood samples from the retro-orbital plexus or tail vein under light anesthesia.
-
Immediately following blood collection, euthanize the animals by an approved method and collect the liver tissue.
-
-
Sample Processing:
-
Serum: Allow the blood to clot at room temperature and then centrifuge at 3,000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
Liver: Homogenize the liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant. Store the supernatant at -80°C until analysis.
-
-
Biochemical Analysis:
-
Serum Uric Acid: Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
Liver Uric Acid: Measure the uric acid concentration in the liver homogenate supernatant using a commercial assay kit. Normalize the uric acid concentration to the total protein concentration of the supernatant, determined by a protein assay.
-
-
Data Analysis:
-
Calculate the mean ± standard deviation (SD) for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the groups. A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Caption: Purine Catabolism and Inhibition Pathway.
Caption: In Vivo Efficacy Assessment Workflow.
References
Troubleshooting & Optimization
BOF-4272 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing BOF-4272 for experimental purposes. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-purine selective inhibitor of xanthine oxidase. Xanthine oxidase is a critical enzyme in the purine degradation pathway, responsible for the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid. This mechanism of action makes it a compound of interest for research into conditions associated with hyperuricemia.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is a hydrophobic molecule and, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. From this stock, further dilutions can be made in aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system, typically below 0.5%.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C. Once dissolved in a solvent, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. If storing a stock solution, keep it at -20°C or -80°C. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors related to the handling of this compound. These include:
-
Precipitation: The compound may precipitate out of the aqueous medium, especially at higher concentrations. This can be visually inspected and often mitigated by lowering the final concentration or using a different dilution strategy.
-
Degradation: As a sulfoxide-containing compound, this compound may be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.
-
Cellular Health: Ensure that the cells are healthy and within a consistent passage number range, as cellular stress can alter the response to inhibitors.
-
Assay Conditions: Variations in incubation time, cell density, and reagent preparation can all contribute to variability.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Further dilute the stock solution in your aqueous buffer or media to the final desired concentration. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). |
| Precipitate forms after diluting the DMSO stock in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final concentration of this compound. Alternatively, try a serial dilution approach. For sensitive applications, consider formulation strategies such as the use of cyclodextrins to improve solubility, though this may require additional validation. |
| Cloudiness or particles observed in the stock solution. | The compound may have come out of solution at room temperature or due to moisture absorption. | Gently warm the stock solution at 37°C for a short period and vortex to redissolve. If the issue persists, prepare a fresh stock solution. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time in prepared solutions. | Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Inconsistent results between experiments performed on different days. | Degradation of the stock solution due to improper storage. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Confirm the purity of the solid compound before preparing solutions. If degradation is suspected, perform a stability study under your experimental conditions (e.g., analyzing the compound in media over time by HPLC). |
Experimental Protocols & Visualizations
Signaling Pathway of Purine Degradation
The following diagram illustrates the purine degradation pathway and the point of inhibition by this compound.
Caption: Purine degradation pathway showing inhibition by this compound.
Experimental Workflow: Cell-Based Xanthine Oxidase Activity Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on xanthine oxidase activity in a cellular context.
Caption: Workflow for a cell-based xanthine oxidase inhibition assay.
Troubleshooting Logic for Inconsistent IC50 Values
This diagram provides a logical approach to troubleshooting variability in IC50 values obtained from your experiments.
Caption: Troubleshooting guide for inconsistent IC50 values.
Technical Support Center: Xanthine Oxidase Activity Assays
<
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with xanthine oxidase (XO) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is xanthine oxidase? A1: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2] During these reactions, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated.[1][3][4] XO is found in high concentrations in the liver and intestine and its activity in the blood can be a marker for liver damage.[5]
Q2: How do xanthine oxidase activity assays work? A2: There are two primary methods for measuring XO activity:
-
Direct Spectrophotometry: This method directly measures the formation of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[6] The rate of increase in absorbance is proportional to XO activity.
-
Coupled Enzyme Assays: These assays measure the production of hydrogen peroxide (H₂O₂), a byproduct of the XO reaction. The H₂O₂ is used in a secondary reaction, often involving horseradish peroxidase (HRP), to react with a probe and generate a colorimetric or fluorescent signal.[5][7] The signal intensity is proportional to the XO activity.
Q3: What is the difference between colorimetric and fluorometric detection in coupled assays? A3: Both methods detect the product of the secondary HRP reaction, but they differ in sensitivity and instrumentation.
-
Colorimetric assays produce a colored product, and the activity is measured by the change in absorbance at a specific wavelength (e.g., 570 nm).[7]
-
Fluorometric assays produce a fluorescent product (e.g., resorufin), which is detected by measuring fluorescence at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[7] Fluorometric methods are generally more sensitive than colorimetric methods, allowing for the detection of lower enzyme concentrations.[8]
Q4: My sample contains potential inhibitors or colored compounds. How can I control for this? A4: It is crucial to run a sample background control. This well should contain your sample and all reaction components except for the xanthine/hypoxanthine substrate.[9] By subtracting the reading of this background control from your sample reading, you can correct for signals not generated by specific XO activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or age. | Test a positive control. If it fails, purchase a fresh batch of enzyme. |
| Incorrect Reagent Preparation: Omission of a key component (e.g., substrate, probe) or incorrect dilutions. | Carefully review the protocol and prepare fresh reagents. | |
| Incorrect Instrument Settings: Wavelength or filter settings on the plate reader are incorrect. | Verify the required wavelengths for your specific assay (e.g., ~293 nm for uric acid, ~570 nm for colorimetric probes). | |
| Assay Buffer is Cold: Using ice-cold assay buffer can inhibit the enzyme reaction. | Ensure the assay buffer and all reagents are at the recommended temperature (e.g., room temperature or 25°C) before starting. | |
| High Background Signal | H₂O₂ in Sample: Biological samples may contain endogenous hydrogen peroxide. | Prepare a sample background control by omitting the xanthine substrate; subtract this value from your sample reading. |
| Incorrect Plate Type (Fluorometric): Using clear plates for fluorescence assays leads to high background and crosstalk. | Use black, opaque-walled plates (preferably with clear bottoms) for all fluorescence measurements. | |
| Probe Concentration Too High (Fluorometric): High probe concentration can increase background fluorescence. | For fluorescent assays, it may be necessary to dilute the probe (e.g., 5 to 10-fold) to reduce background. | |
| Inconsistent Results / Poor Reproducibility | Temperature Fluctuations: Inconsistent incubation temperatures between wells or plates. | Ensure the plate is incubated at a stable, specified temperature (e.g., 25°C or 37°C). Use a plate incubator if possible. |
| Inadequate Mixing: Reagents and sample are not mixed thoroughly in the well. | Mix well after adding the final reaction mix, either by gentle pipetting or using a horizontal shaker. | |
| Reagent Degradation: Repeated freeze-thaw cycles of sensitive reagents (e.g., enzyme, probe). | Aliquot reagents into single-use volumes upon receipt and store them protected from light as recommended. | |
| Readings Outside Linear Range: The reaction has proceeded too quickly for highly active samples, leading to substrate depletion. | Take kinetic readings (measurements every few minutes) to ensure you are calculating the rate within the linear phase of the reaction.[9] Dilute samples with high activity. |
Quantitative Data Tables
Table 1: Typical Assay Parameters & Detection Ranges
| Parameter | Spectrophotometric (Uric Acid) | Coupled Colorimetric (H₂O₂) | Coupled Fluorometric (H₂O₂) |
| Detection Wavelength | ~290-295 nm[6] | ~550-570 nm[7][10] | Ex/Em ~530-535 / 585-590 nm[5][7] |
| Typical Linear Range | N/A (rate-dependent) | 0.03 to 25 U/L[8] | 0.01 to 2.5 U/L[8] |
| Sample Types | Purified enzyme, lysates | Serum, plasma, tissue/cell lysates[10] | Serum, plasma, tissue/cell lysates[5] |
| Common Plate Type | UV-transparent | Clear, flat-bottom | Black, clear-bottom |
Table 2: Kinetic Data for Common Xanthine Oxidase Inhibitors
| Inhibitor | IC₅₀ Value (µM) | Kᵢ Value (µM) | Inhibition Type | Source Organism |
| Allopurinol | 7.59[11] | - | Competitive[12] | Bovine Milk |
| Oxypurinol | ~15.2[6] | 6.35 ± 0.96 | Competitive[6] | Bovine Milk |
| Febuxostat | 0.0236[11] | 0.0042 | Mixed[11] | Bovine Milk |
| Quercetin | 2.74 - 6.45[13] | 1.2 ± 0.7 | Competitive[6] | Bovine Milk |
Note: IC₅₀ and Kᵢ values can vary significantly based on assay conditions (e.g., substrate concentration, pH, temperature).
Experimental Protocols
Protocol 1: Spectrophotometric Assay (Uric Acid Detection)
This protocol is based on the direct measurement of uric acid formation.
-
Reagent Preparation :
-
Prepare a 50-100 mM potassium phosphate or Tris-HCl buffer at pH 7.5.
-
Prepare a 150 µM xanthine substrate solution in the assay buffer. Note: Xanthine may require a small amount of NaOH to dissolve before pH adjustment.
-
Prepare your test inhibitor solutions and a vehicle control (e.g., DMSO).
-
Dilute xanthine oxidase enzyme in ice-cold assay buffer to a working concentration (e.g., 0.1-0.2 U/mL).
-
-
Assay Procedure :
-
In a UV-transparent 96-well plate or cuvette, add your sample or inhibitor solution.
-
Add assay buffer to bring the volume to the desired pre-reaction total.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at ~293 nm every minute for 10-30 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Coupled Fluorometric Assay (H₂O₂ Detection)
This protocol describes a common, highly sensitive method often found in commercial kits.
-
Reagent Preparation :
-
Prepare a standard curve using the provided H₂O₂ standard, typically ranging from 0 to 0.5 nmol/well.[14]
-
Prepare samples: Serum can often be used directly, while tissues or cells should be homogenized in cold assay buffer and centrifuged to remove debris.[9] Dilute samples as needed to fall within the assay's linear range.
-
Prepare a Reaction Mix for each well containing assay buffer, a fluorescent probe (e.g., Amplex Red/resorufin precursor), HRP, and the xanthine substrate.[5][7]
-
-
Assay Procedure :
-
Add 50 µL of your standards and samples to separate wells of a black, clear-bottom 96-well plate.
-
Set up a background control for each sample containing the sample but no xanthine substrate.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to all wells. Mix gently.
-
Incubate the plate at the recommended temperature (e.g., 25°C), protected from light.
-
Measure fluorescence (e.g., Ex/Em = 535/587 nm) either kinetically over 20-40 minutes or as a single endpoint reading.[14]
-
-
Data Analysis :
-
Subtract the background control reading from the sample reading.
-
Plot the H₂O₂ standard curve (fluorescence vs. nmol H₂O₂).
-
Determine the amount of H₂O₂ generated by your samples from the standard curve and calculate the XO activity according to the kit's instructions.
-
Visualizations
Caption: General experimental workflow for a xanthine oxidase activity assay.
Caption: A logical flowchart for troubleshooting common XO assay issues.
Caption: Purine catabolism pathway showing XO action and inhibition.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
Technical Support Center: Overcoming Poor Bioavailability of BOF-4272
Welcome to the technical support center for BOF-4272. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and seeking to overcome its inherent poor oral bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: The following guidance and protocols are based on established formulation strategies for poorly soluble drugs and examples from other xanthine oxidase inhibitors. Researchers should optimize these methodologies for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of xanthine oxidase, an enzyme crucial for uric acid production.[1] Its therapeutic potential for conditions like hyperuricemia is significant. However, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2][3] This poor solubility is a major hurdle, leading to low and variable oral bioavailability, which can compromise its therapeutic efficacy.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting xanthine oxidase, the enzyme that catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By blocking this enzyme, this compound effectively reduces the production of uric acid in the body. The primary site of action is the liver, where uric acid is predominantly synthesized.[1]
Q3: What are the general strategies to improve the bioavailability of a poorly soluble drug like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[4][5][6]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[10][11][12]
Q4: Is there a known food effect on the bioavailability of this compound?
A4: Yes, studies in animal models have indicated a positive food effect on the bioavailability of this compound. For instance, in mice, the oral bioavailability was found to be significantly higher in the fed state compared to the fasted state. This suggests that co-administration with food may enhance its absorption, likely due to increased solubilization in the presence of bile salts and lipids.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound formulations.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound solid dispersion. | - Incomplete amorphization of the drug.- Inappropriate polymer selection.- Unoptimized drug-to-polymer ratio. | - Confirm the amorphous state using techniques like XRD or DSC.- Screen different hydrophilic polymers (e.g., PVP K30, PEG 6000, HPMC).- Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles. |
| Aggregation of this compound nanoparticles during preparation or storage. | - Insufficient amount or inappropriate type of stabilizer.- High drug concentration. | - Use a combination of stabilizers (e.g., a polymer and a surfactant).- Optimize the concentration of the stabilizer.- Evaluate the effect of drug loading on particle stability. |
| Poor self-emulsification of this compound SEDDS formulation. | - Unoptimized ratio of oil, surfactant, and co-surfactant.- Incompatible excipients. | - Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound.- Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.- Ensure all excipients are mutually compatible. |
| Variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Food effect.- Animal-to-animal physiological differences. | - Standardize the gavage volume and ensure consistent administration.- Control the feeding status of the animals (fasted or fed) across all study groups.- Increase the number of animals per group to account for biological variability. |
Data Presentation: Enhancing Bioavailability of Xanthine Oxidase Inhibitors
Table 1: Solubility and Dissolution Enhancement of Febuxostat via Solid Dispersion
| Formulation | Method | Carrier | Drug:Carrier Ratio | Solubility Enhancement (fold) | In Vitro Drug Release (%) in 100 min | Reference |
| Pure Febuxostat | - | - | - | 1 | ~20 | [13] |
| Solid Dispersion (SE5) | Solvent Evaporation | PVPK-25 | 1:2 | - | ~80 | [13] |
| Solid Dispersion (FD5) | Freeze-Drying | PVPK-25 | 1:2 | - | 86.44 | [13] |
| Solid Dispersion | Fusion Method | PEG 6000 | 1:4 | >10 | >90 | [14] |
| Solid Dispersion | Solvent Evaporation | PVP K30 | 1:4 | >15 | >95 | [14] |
Table 2: Characteristics of Allopurinol Nanoparticle Formulations
| Formulation | Method | Polymer/Carrier | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |
| Allopurinol-loaded Chitosan Nanoparticles | Ionotropic Gelation | Chitosan | 375.3 ± 10.1 | 52.56 ± 0.10 | Sustained drug release. | [15] |
| Allopurinol-loaded Bovine Serum Albumin Nanoparticles | Desolvation | Bovine Serum Albumin | Optimized for kidney targeting | - | Significant kidney accumulation compared to pure drug. | [16] |
| Allopurinol-loaded Nanostructured Lipid Carriers | Micro-emulsion | Stearic Acid, Tween-80 | 238.1 | 87.24 | Sustained release from gel formulation. | [17] |
| Allopurinol-loaded Nanosponges | Emulsion Solvent Diffusion | Ethyl Cellulose, PVA | Optimized | 91.18 | Controlled release over 8 hours. | [18] |
Experimental Protocols
The following are detailed methodologies for preparing different formulations to enhance the bioavailability of poorly soluble drugs. These protocols are based on successful studies with other compounds and can be adapted for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle vortexing or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (using XRD and DSC to confirm the amorphous nature).
Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Sonication Method
Objective: To prepare nanoparticles of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Lipid (e.g., a mixture of a solid lipid like Precirol ATO 5 and a liquid lipid like Miglyol 812)
-
Surfactant (e.g., Tween® 80)
-
Purified water
-
Probe sonicator
-
High-speed homogenizer (optional)
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of the solid and liquid lipids. Heat the mixture to about 5-10°C above the melting point of the solid lipid to form a clear, molten lipid phase. Dissolve the accurately weighed this compound in this molten lipid phase.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer. For a pre-emulsion, you can use a high-speed homogenizer for a few minutes.
-
Sonication: Immediately subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator for a specified time (e.g., 5-15 minutes) to form a nanoemulsion.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form nanoparticles.
-
Characterization: Characterize the nanoparticle dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency. The formulation can be further processed (e.g., lyophilized) for conversion into a solid dosage form.
Protocol 3: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation of this compound for enhanced solubilization and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Isothermal water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial in the desired ratios. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle heating in a water bath (around 40°C) may be used to facilitate mixing.
-
Drug Loading: Add the accurately weighed this compound to the prepared excipient mixture. Vortex the mixture until the drug is completely dissolved.
-
Self-Emulsification Assessment: To evaluate the self-emulsifying properties, add a small amount of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of an aqueous medium (e.g., 250 mL of water or simulated gastric/intestinal fluid) under gentle agitation (e.g., using a magnetic stirrer at 100 rpm).
-
Characterization: Observe the rate of emulsification and the appearance of the resulting emulsion. Characterize the emulsion for droplet size, PDI, and zeta potential. Further in vitro dissolution and stability studies should be performed.
Visualizations
Signaling Pathway: Uric Acid Synthesis and Inhibition by this compound
The following diagram illustrates the purine metabolism pathway, highlighting the role of xanthine oxidase and the mechanism of its inhibition by this compound.
Experimental Workflow: Solid Dispersion Preparation
This workflow outlines the key steps in preparing a solid dispersion of this compound.
Logical Relationship: Troubleshooting Formulation Issues
This diagram illustrates the logical steps to troubleshoot common formulation challenges.
References
- 1. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 3. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. jptcp.com [jptcp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation, Optimization, and Evaluation of Allopurinol-Loaded Bovine Serum Albumin Nanoparticles for Targeting Kidney in Management of Hyperuricemic Nephrolithiasis : Formulation, optimization, and evaluation of ABNPs for kidney targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transdermal delivery of allopurinol-loaded nanostructured lipid carrier in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing BOF-4272 Dosage for Maximum Efficacy
Disclaimer: The following content is generated for a hypothetical compound designated "BOF-4272," presumed to be a PI3K/Akt/mTOR pathway inhibitor, to fulfill the detailed requirements of the prompt, including signaling pathway diagrams and associated experimental troubleshooting. The real-world compound with this designation is a xanthine oxidase inhibitor, and the information below does not pertain to its actual mechanism of action or application.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This action inhibits the downstream activation of key signaling proteins such as Akt and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in many human cancers.[4]
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature in perfusate on local hepatic disposition of this compound, a new xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with BOF-4272 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the xanthine oxidase inhibitor, BOF-4272.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-purine inhibitor of xanthine oxidase. Its primary mechanism of action is the inhibition of the enzyme xanthine oxidase, which plays a crucial role in the purine catabolism pathway by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid.
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies have been conducted in various models, including mice, rats, and healthy human volunteers. The compound is known to have a specific distribution to the liver. A summary of key pharmacokinetic parameters is provided in the table below.
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it belongs to the pyrazolopyrimidine class of compounds. Molecules in this class have been reported to interact with other kinases due to the structural similarity of their ATP-binding pockets. Researchers should consider the possibility of off-target effects on other kinases, especially when observing unexpected phenotypes.
Troubleshooting Guides
In Vitro Experiments (e.g., Enzyme Inhibition Assays)
Problem: High variability in IC50 values for this compound in our xanthine oxidase inhibition assay.
Possible Causes & Solutions:
-
Inconsistent Reagent Preparation:
-
This compound Stock Solution: Ensure this compound is fully dissolved. Prepare fresh stock solutions regularly and store them appropriately. See the "Experimental Protocols" section for recommended solvents.
-
Enzyme Activity: Xanthine oxidase activity can vary between lots and decrease with improper storage. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
-
Substrate Concentration: Inaccurate substrate (xanthine or hypoxanthine) concentration will directly impact the reaction rate.
-
-
Assay Conditions:
-
Incubation Times: Use a multichannel pipette for adding reagents to minimize timing variations between wells.
-
Temperature and pH: Maintain a consistent temperature (e.g., 25°C or 37°C) and buffer pH (typically pH 7.5) throughout the experiment.
-
-
Plate Reader Settings:
-
Ensure the correct wavelength (typically 290-295 nm for uric acid detection) and other settings are used consistently.
-
Problem: No or very weak inhibition observed even at high concentrations of this compound.
Possible Causes & Solutions:
-
Inactive Compound:
-
Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or extreme temperatures).
-
Solubility Issues: The compound may not be fully soluble in the assay buffer, leading to a lower effective concentration. Consider using a small percentage of an organic solvent like DMSO in the final reaction mixture, ensuring it does not affect enzyme activity.
-
-
Enzyme Concentration:
-
If the enzyme concentration is too high, the amount of inhibitor may be insufficient to produce a measurable effect. Optimize the enzyme concentration to ensure the reaction proceeds at a steady, measurable rate.
-
-
Incorrect Assay Setup:
-
Verify the correct order of reagent addition and the composition of the reaction mixture.
-
In Vivo Experiments (e.g., Animal Models of Hyperuricemia)
Problem: Inconsistent reduction in plasma uric acid levels in our animal model treated with this compound.
Possible Causes & Solutions:
-
Compound Administration and Bioavailability:
-
Formulation: Ensure the formulation of this compound is consistent and allows for optimal absorption.
-
Route of Administration: The route of administration (e.g., oral gavage, intravenous injection) can significantly impact bioavailability. Ensure consistent administration techniques.
-
-
Animal-to-Animal Variability:
-
Metabolism: Individual differences in drug metabolism can lead to variable responses.
-
Health Status: The overall health of the animals can influence drug absorption and metabolism.
-
-
Sample Collection and Handling:
-
Timing: Collect blood samples at consistent time points after this compound administration.
-
Sample Processing: Process and store plasma samples consistently to prevent degradation of uric acid.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Conditions |
| Elimination Half-life (t1/2) | Mouse (liver) | ~5.1-fold longer than plasma | Oral administration |
| Human | 1.7 - 1.9 hours (this compound) | Single oral dose | |
| Human | 4.8 - 6.9 hours (Metabolite M-4) | Single oral dose | |
| Distribution | Mouse | Specifically distributed to the liver | Oral administration |
| Metabolism | Mouse | Metabolized to BOF-4269 in the intestinal tract | Oral administration |
| Human | Major metabolite is M-4 | Oral administration |
Experimental Protocols
Detailed Methodology: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Xanthine Oxidase: Prepare a working solution of xanthine oxidase from bovine milk in cold assay buffer immediately before use. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate (Xanthine): Prepare a stock solution of xanthine in the assay buffer. The final concentration in the assay is typically in the range of 50-100 µM.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Positive Control: Prepare a stock solution of a known xanthine oxidase inhibitor, such as allopurinol, in the assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control, DMSO) to the respective wells.
-
Add 10 µL of the xanthine solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the xanthine oxidase working solution to each well.
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: this compound inhibits xanthine oxidase in the purine catabolism pathway.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Technical Support Center: Accurate Quantification of BOF-4272
Welcome to the technical support center for the accurate quantification of BOF-4272. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this potent xanthine oxidase inhibitor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and analysis of this compound.
Q1: What is the recommended storage condition for this compound standards and samples?
A: For long-term storage, this compound standard materials should be stored at -20°C or lower in a desiccated environment to prevent degradation. Stock solutions prepared in a suitable organic solvent (e.g., DMSO) should also be stored at -20°C in tightly sealed vials. Biological samples (plasma, tissue homogenates) containing this compound should be frozen at -80°C immediately after collection and kept frozen until analysis to minimize enzymatic degradation and chemical instability. Avoid repeated freeze-thaw cycles.
Q2: What is a suitable solvent for preparing this compound standard solutions?
A: Dimethyl sulfoxide (DMSO) is a common solvent for creating initial high-concentration stock solutions of this compound due to its good solvating power for many organic molecules. For working standards and dilutions used in HPLC analysis, it is crucial to use a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of the mobile phase components (e.g., acetonitrile and water) is often a good choice for final dilutions.
Q3: My calibration curve for this compound is not linear. What are the possible causes?
A: Non-linearity in the calibration curve can be caused by several factors:
-
Detector Saturation: The concentration of your highest standards may be too high for the detector's linear range. Try reducing the concentration of the upper-end calibrators.
-
Sample Precipitation: this compound may be precipitating at higher concentrations in the injection solvent. Ensure the injection solvent has adequate solvating power.
-
Inaccurate Standard Preparation: Errors in serial dilutions can lead to non-linearity. Carefully reprepare your standards.
-
Complex Formation: The analyte may be interacting with components of the sample matrix or mobile phase.
Q4: I am observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
A: Poor peak shape is a common issue in HPLC. Here are some troubleshooting steps:
-
Peak Tailing: This can be due to secondary interactions between this compound and the stationary phase. Try adjusting the mobile phase pH or adding a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%). Also, ensure your column is not degraded.
-
Peak Fronting: This is often a sign of column overload. Reduce the injection volume or the concentration of your sample.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Q5: How can I minimize the matrix effect when quantifying this compound in biological samples like plasma?
A: The matrix effect, where co-eluting endogenous components suppress or enhance the ionization of the analyte, is a significant challenge in LC-MS/MS analysis. To mitigate this:
-
Efficient Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Simple protein precipitation may not be sufficient.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
II. Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound quantification.
Guide 1: HPLC/LC-MS/MS Analysis Issues
| Problem | Possible Causes | Recommended Solutions |
| No Peak or Very Small Peak for this compound | 1. Injection failure (air bubble in syringe, clogged injector).2. Incorrect mobile phase composition.3. Detector issue (lamp off, incorrect wavelength).4. Sample degradation. | 1. Purge the injector and ensure the sample loop is filled correctly.2. Prepare fresh mobile phase and ensure correct proportions.3. Check detector settings and lamp status.4. Prepare fresh sample and standards. |
| Variable Retention Times | 1. Pump malfunction (leaks, inconsistent flow rate).2. Column temperature fluctuations.3. Inadequate column equilibration.4. Changes in mobile phase composition over time. | 1. Check for leaks in the pump and fittings. Verify flow rate.2. Use a column oven to maintain a stable temperature.3. Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before injection.4. Prepare fresh mobile phase daily and keep it covered. |
| High Backpressure | 1. Clogged column frit or tubing.2. Particulate matter in the sample.3. Mobile phase precipitation. | 1. Reverse-flush the column (if recommended by the manufacturer) or replace the column. Check for blockages in the tubing.2. Filter all samples through a 0.22 µm syringe filter before injection.3. Ensure mobile phase components are fully miscible and filtered. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or system.2. Carryover from a previous injection. | 1. Use high-purity solvents and prepare fresh mobile phase. Flush the system thoroughly.2. Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method on the autosampler. |
Guide 2: Sample Preparation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery of this compound | 1. Inefficient extraction from the sample matrix.2. Adsorption of the analyte to labware.3. Analyte degradation during sample processing. | 1. Optimize the extraction solvent or solid-phase extraction (SPE) protocol.2. Use low-adsorption polypropylene tubes and pipette tips.3. Keep samples on ice during processing and minimize exposure to light and extreme pH. |
| Inconsistent Results Between Replicates | 1. Inconsistent pipetting or sample handling.2. Incomplete vortexing or mixing.3. Inconsistent evaporation of solvent (if applicable). | 1. Calibrate pipettes regularly and ensure proper pipetting technique.2. Ensure thorough mixing at each step of the sample preparation process.3. Use a consistent method for solvent evaporation, such as a nitrogen evaporator with controlled temperature and gas flow. |
III. Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Quantification
This protocol provides a general starting point for the HPLC-UV analysis of this compound. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A starting point could be 95% A for 2 minutes, then a linear gradient to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm or 280 nm).
4. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortex and transfer to an HPLC vial for injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
IV. Visualizations
Signaling Pathway
Caption: Inhibition of the purine catabolism pathway by this compound.
Experimental Workflow
Caption: Workflow for this compound quantification from biological samples.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
Technical Support Center: BOF-4272 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BOF-4272 in in vivo settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in plasma concentrations of this compound in our oral dosing studies in mice. What could be the cause?
A1: One of the most significant factors influencing the oral bioavailability of this compound in mice is the feeding state. Studies have shown that plasma concentrations of this compound are significantly higher in fed mice compared to fasted mice.[1] The area under the plasma concentration-time curve (AUC) after oral administration was found to be 2.5 times greater in fed mice than in fasted mice.[1]
Troubleshooting Tip: To minimize variability, it is crucial to standardize and control the feeding schedule of the animals. Ensure that all animals in a study group are treated consistently with respect to their fed or fasted state. For instance, fasting mice overnight (e.g., 16 hours) before oral administration of this compound can lead to more consistent absorption.
Q2: We are planning a study to evaluate the efficacy of this compound on uric acid levels. Should we measure uric acid in the plasma or in a specific organ?
A2: While plasma uric acid levels are a common endpoint, studies have demonstrated that this compound is specifically distributed to the liver, which is the primary site of uric acid production.[2] The concentration of this compound in the liver can be significantly higher and more sustained than in the plasma.[2] A decrease in uric acid concentration in the liver has been identified as a key pharmacological action of this compound.[2]
Recommendation: For a more direct assessment of the pharmacological effect of this compound, consider measuring uric acid concentrations in liver tissue in addition to plasma. The ratio of liver to plasma concentrations of this compound has been observed to increase over time, reaching up to 6.3 within 8 hours after oral administration.[2]
Q3: We are using a racemic mixture of this compound. Are there stereoselective pharmacokinetic differences we should be aware of?
A3: Yes, the pharmacokinetics of this compound enantiomers can be species-dependent. In rats, the plasma concentrations of the S(-) enantiomer are higher than the R(+) enantiomer, primarily due to a greater hepatic uptake of the R(+) enantiomer.[3][4] Conversely, in dogs, the plasma concentrations of the R(+) enantiomer are higher, which is attributed to greater absorption of the R(+) enantiomer from the intestinal tract.[3][4]
Experimental Consideration: If your research involves stereospecific effects or if you observe unexpected results with the racemate, it may be necessary to use analytical methods that can distinguish between the R(+) and S(-) enantiomers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low and variable oral bioavailability in rats. | Unlike in mice, the presence of food does not significantly increase the oral bioavailability of this compound in rats.[1] In fact, the AUC in fasted rats was found to be 1.4 times greater than in fed rats.[1] | Ensure consistent fasting protocols for all rat studies to minimize variability. For oral administration in rats, a fasted state may be preferable for achieving higher and more consistent plasma concentrations. |
| Difficulty extrapolating pharmacokinetic data from rodents to higher species. | There are significant species-specific differences in the pharmacokinetics and metabolism of this compound. For example, the terminal elimination half-life is considerably longer in mice (1.936 h) compared to rats (0.742 h).[1] Furthermore, the metabolic profile in cynomolgus monkeys shows different primary metabolites compared to rodents.[2][5] | It is advisable to characterize the pharmacokinetics and metabolism of this compound in multiple species, including a non-rodent species, to better predict its behavior in humans. The mouse has been suggested as a suitable species for evaluating clinical pharmacokinetics.[1][2] |
| Unexpectedly rapid clearance of the parent compound. | This compound is subject to metabolism. In mice, the sulphide metabolite, BOF-4269, is the only metabolite detected in plasma and feces after oral or intravenous administration.[2] In cynomolgus monkeys, this compound is rapidly biotransformed into several metabolites, with M-4 being the main metabolite in plasma after intravenous administration and M-3 and M-4 being the main metabolites after oral administration.[5] | When analyzing pharmacokinetic data, it is important to also quantify major metabolites to get a complete picture of the drug's disposition. BOF-4269 has no inhibitory action on the uric acid biosynthesis system.[2] |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Male Mice and Rats (Intravenous Administration, 5 mg/kg)
| Parameter | Mouse | Rat |
| t1/2α (h) | 0.158 | 0.210 |
| t1/2β (h) | 1.936 | 0.742 |
| V1 (mL/kg) | 415 | 440 |
| V2 (mL/kg) | 1068 | 92 |
| Vss (mL/kg) | 1483 | 532 |
| AUC (ng·h/mL) | 5332 | 3806 |
Data sourced from Naito et al., 1999.[1]
Table 2: Effect of Fed vs. Fasted State on Oral Bioavailability of this compound (5 mg/kg)
| Species | State | AUC (ng·h/mL) |
| Mouse | Fasted | ~11% of IV |
| Fed | ~27% of IV | |
| Rat | Fasted | ~10% of IV |
| Fed | ~7% of IV |
Note: Bioavailability is presented as a percentage of the AUC following intravenous administration. The AUC after oral administration was 2.5 times greater in fed mice than in fasted mice, and 1.4 times greater in fasted rats than in fed rats.[1]
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of Orally Administered this compound in Mice
-
Animal Model: Male ICR mice.
-
Housing: House animals in a controlled environment with free access to food and water.
-
Dose Formulation: For oral administration, suspend this compound in a 0.5% carboxymethyl cellulose (CMC) solution.
-
Dosing Groups:
-
Fasted Group: Fast mice for 16 hours prior to drug administration, with water available ad libitum.
-
Fed Group: Allow mice free access to food until the time of dosing.
-
-
Administration: Administer this compound orally via gavage at the desired dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital plexus or tail vein) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
Mandatory Visualization
Caption: Metabolic pathways of this compound following oral administration.
References
- 1. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of this compound racemate after oral administration to rats and dogs. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective pharmacokinetics of this compound racemate after oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BOF-4272 Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BOF-4272. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a potent inhibitor of xanthine oxidase/dehydrogenase.[1][2] This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, primarily in the liver, which is the main site of uric acid synthesis.[1][2]
Q2: What is the primary metabolite of this compound?
The primary metabolite of this compound is BOF-4269, which is the sulphide metabolite.[1][2] It is important to note that BOF-4269 does not have any inhibitory action on the uric acid biosynthesis system.[1][2] In cynomolgus monkeys, other metabolites designated as M-3 and M-4 have been identified as major metabolites in plasma, urine, and feces.[3]
Q3: What is the recommended animal model for in vivo studies with this compound?
The mouse has been demonstrated to be a suitable animal species for evaluating the clinical pharmacology and pharmacokinetics of this compound.[1][2] Studies have also been conducted in rats and cynomolgus monkeys.[3][4]
Q4: How does food intake affect the oral bioavailability of this compound?
In mice, plasma concentrations of this compound are significantly higher in fed mice compared to fasted mice.[4] The AUC (Area Under the Curve) after oral administration was found to be 2.5 times greater in fed mice.[4] Conversely, in rats, plasma concentrations were similar in fasted and fed states.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of xanthine oxidase in in vitro assays.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Ensure the assay buffer is at the optimal pH (typically around 7.5-7.8) and temperature. The concentration of the substrate (xanthine or hypoxanthine) should be appropriate for the enzyme concentration used.
-
-
Possible Cause 2: Reagent Degradation.
-
Solution: Prepare fresh solutions of this compound, xanthine oxidase, and substrate. This compound stock solutions should be stored appropriately, protected from light and repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect Measurement Wavelength.
-
Solution: The production of uric acid is typically measured by the increase in absorbance at 290-295 nm. Verify that your spectrophotometer is set to the correct wavelength.
-
Issue 2: High variability in plasma concentrations of this compound in in vivo studies.
-
Possible Cause 1: Inconsistent Oral Administration.
-
Solution: Ensure consistent administration technique, especially when dosing via oral gavage. The formulation of this compound should be homogenous to ensure each animal receives the correct dose.
-
-
Possible Cause 2: Influence of Food Intake (in mice).
-
Solution: As food can significantly increase the oral bioavailability of this compound in mice, it is crucial to either consistently feed or fast animals before and during the experiment to minimize variability.[4]
-
-
Possible Cause 3: Inaccurate Blood Sampling Times.
-
Solution: Adhere strictly to the planned blood sampling schedule, as the pharmacokinetics of this compound can be rapid.
-
Issue 3: Lower-than-expected reduction in uric acid levels in vivo.
-
Possible Cause 1: Insufficient Dose or Dosing Frequency.
-
Solution: Review the pharmacokinetic data for the chosen animal model to ensure the dose and dosing frequency are sufficient to maintain therapeutic concentrations of this compound in the liver.
-
-
Possible Cause 2: Incorrect Sample Handling for Uric Acid Measurement.
-
Solution: Uric acid can be unstable. Ensure that plasma, serum, or tissue homogenates are processed and stored correctly (e.g., on ice, with appropriate preservatives if necessary) to prevent degradation. For urine samples, adjusting the pH to >8 with NaOH can prevent urate precipitation.[5]
-
-
Possible Cause 3: Analytical Method for Uric Acid is Not Sensitive Enough.
-
Solution: Utilize a validated and sensitive method for uric acid determination, such as a specific uricase-based enzymatic assay or HPLC.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Mice and Rats (Single Intravenous Dose)
| Parameter | Mouse | Rat |
| t1/2α (h) | 0.158 | 0.210 |
| t1/2β (h) | 1.936 | 0.742 |
| V1 (mL kg-1) | 415 | 440 |
| V2 (mL kg-1) | 1068 | 92 |
| Vss (mL kg-1) | 1483 | 532 |
| AUC (ng h mL-1) | 5332 | 3806 |
Data from reference[4]. t1/2α: elimination half-life of the distribution phase; t1/2β: elimination half-life of the terminal elimination phase; V1: volume of the central compartment; V2: volume of the peripheral compartment; Vss: steady-state volume of distribution; AUC: area under the plasma concentration-time curve.
Table 2: Effect of Food on Oral Pharmacokinetics of this compound (1 mg/kg)
| Species | Condition | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng h/mL) |
| Mouse | Fasted | 134 ± 23 | 0.25 | 289 ± 45 |
| Fed | 487 ± 98 | 0.5 | 723 ± 134 | |
| Rat | Fasted | 112 ± 15 | 0.5 | 345 ± 56 |
| Fed | 98 ± 12 | 1.0 | 245 ± 32 |
Data adapted from reference[4]. Cmax: maximum plasma concentration; Tmax: time to reach maximum plasma concentration; AUC0-24h: area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
1. Protocol for In Vitro Xanthine Oxidase Inhibition Assay
-
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in potassium phosphate buffer.
-
In a 96-well plate, add 120 µL of potassium phosphate buffer, 3 µL of the this compound working solution (or vehicle control), and 60 µL of xanthine oxidase solution (e.g., 0.025 units/mL).
-
Incubate the mixture for 10 minutes at room temperature (25°C).
-
Initiate the reaction by adding 100 µL of xanthine solution (e.g., 0.15 mM).
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of uric acid formation. The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
-
2. Protocol for In Vivo Administration of this compound in Mice and Measurement of Liver Uric Acid
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male mice (e.g., C57BL/6)
-
Oral gavage needles
-
Homogenizer
-
Phosphate buffered saline (PBS)
-
Uric acid assay kit
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to mice via oral gavage. For studies investigating the effect of food, provide or withhold food as required.
-
At predetermined time points after administration (e.g., 1, 2, 4, 8 hours), euthanize the mice.
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the liver, weigh it, and immediately homogenize it in cold PBS.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and measure the uric acid concentration using a commercial uric acid assay kit, following the manufacturer's instructions.
-
Normalize the uric acid concentration to the liver tissue weight (e.g., µg of uric acid per gram of tissue).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the purine catabolism pathway.
Caption: General experimental workflows for in vivo and in vitro studies with this compound.
Caption: Troubleshooting flowchart for low xanthine oxidase inhibition in vitro.
References
- 1. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolabo.fr [biolabo.fr]
Technical Support Center: BOF-4272 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BOF-4272.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a novel, potent inhibitor of xanthine oxidase/dehydrogenase.[1][2] Its primary mechanism of action is to block these enzymes, which are critical in the purine catabolism pathway, thereby reducing the production of uric acid.[1][2] It is being investigated for the treatment of hyperuricemia.[3][4]
Q2: Why are there discrepancies in plasma concentrations of this compound between different studies?
A2: Discrepancies in plasma concentrations can arise from several factors. One significant factor is the feeding state of the animal models. For instance, in mice, oral administration of this compound to fed subjects resulted in significantly higher plasma concentrations compared to fasted mice.[4] Additionally, stereoselective pharmacokinetics of the R(+) and S(-) enantiomers can differ between species, such as rats and dogs, affecting plasma levels.[5]
Q3: What are the main metabolites of this compound and do they have pharmacological activity?
A3: The primary metabolite of this compound is a sulphide metabolite known as BOF-4269.[1][2] In cynomolgus monkeys, two main metabolites are M-3 and M-4.[3] It is important to note that BOF-4269 does not possess inhibitory action on the uric acid biosynthesis system.[1][2]
Q4: Is the mouse a suitable animal model for studying the efficacy of this compound?
A4: Yes, the mouse is considered a suitable animal model for evaluating the clinical pharmacology and pharmacokinetics of this compound.[1][4] This is because this compound is specifically distributed to the liver, the primary site of uric acid production, leading to a significant and lasting reduction in hepatic uric acid levels which correlates with high liver concentrations of the drug.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Feeding Status of Animals | Standardize and document the feeding schedule for all study animals. The AUC (Area Under the Curve) of this compound can be 2.5 times greater in fed mice compared to fasted mice.[4] |
| Racemic Mixture | This compound is a racemic mixture. The two enantiomers, R(+) and S(-), exhibit different pharmacokinetic profiles in various species.[5] Consider using stereospecific analytical methods to quantify each enantiomer separately. |
| Species-Specific Metabolism | Be aware that the metabolic profile of this compound can differ between species. For example, the main metabolites in cynomolgus monkeys are M-4 and M-3.[3] Ensure your analytical methods can detect and quantify the relevant metabolites for your chosen animal model. |
Issue 2: Inconsistent Efficacy Results (Uric Acid Reduction)
| Potential Cause | Troubleshooting Steps |
| Incorrect Tissue Sampling for Uric Acid Measurement | The primary pharmacological action of this compound is the reduction of uric acid in the liver, which may not be immediately reflected in plasma levels.[1][2] Prioritize liver tissue for uric acid quantification to accurately assess efficacy. |
| Timing of Sample Collection | The half-life of this compound is longer in the liver than in the plasma.[1][2] High concentrations in the liver are sustained for up to 8 hours after oral administration.[1][2] Design your sample collection time points to capture the peak and duration of action in the target organ. |
| Drug Formulation and Administration | This compound is hydrophobic and its absorption can be influenced by the formulation.[6] Ensure consistent formulation and administration techniques (e.g., gavage volume, vehicle) across all experimental groups. |
Experimental Protocols
Pharmacokinetic Study in Mice
-
Animal Model: Male mice.
-
Housing: Standard housing conditions with controlled temperature and light-dark cycle.
-
Groups:
-
Fasted Group: Food withdrawn overnight prior to administration.
-
Fed Group: Ad libitum access to food.
-
-
Drug Administration:
-
Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route: Oral gavage.
-
Dose: Administer a single dose (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect liver tissue at the same time points.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize liver tissue.
-
-
Analysis:
-
Quantify this compound concentrations in plasma and liver homogenates using a validated analytical method (e.g., HPLC).[6]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Male Mice and Rats (5 mg/kg, IV)
| Parameter | Mouse | Rat |
| t1/2α (h) | 0.158 | 0.210 |
| t1/2β (h) | 1.936 | 0.742 |
| V1 (mL/kg) | 415 | 440 |
| V2 (mL/kg) | 1068 | 92 |
| Vss (mL/kg) | 1483 | 532 |
| AUC (ng·h/mL) | 5332 | 3806 |
Data extracted from a study by Naito et al. (1999).[4]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the purine catabolism pathway.
Experimental Workflow
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Logical Relationship
Caption: Key factors contributing to variability in this compound research.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of this compound racemate after oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Xanthine Oxidase Inhibitors: BOF-4272 and Febuxostat
In the landscape of hyperuricemia and gout treatment, the inhibition of xanthine oxidase remains a cornerstone of therapy. This guide provides a comparative overview of two such inhibitors, BOF-4272 and febuxostat, with a focus on their inhibitory potency against xanthine oxidase, the pivotal enzyme in uric acid production. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a concise summary of available data.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound and febuxostat against xanthine oxidase.
| Compound | IC50 Value (nM) | Potency Description |
| Febuxostat | 1.8 | A potent, non-purine selective inhibitor of xanthine oxidase.[1] |
| This compound | Not Reported | Described as a potent inhibitor of xanthine oxidase/dehydrogenase.[2] |
Note: While this compound is consistently described as a potent inhibitor in the literature, a specific IC50 value for direct comparison was not available in the reviewed sources.
Mechanism of Action: Targeting Uric Acid Production
Both this compound and febuxostat function by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in the metabolic pathway that converts purines to uric acid. By blocking this enzyme, these compounds effectively reduce the production of uric acid in the body. Elevated levels of uric acid are a primary cause of gout, a painful inflammatory condition.
Below is a diagram illustrating the purine degradation pathway and the point of intervention for xanthine oxidase inhibitors.
Caption: Inhibition of the purine degradation pathway by this compound and febuxostat.
Experimental Protocols: Determining Xanthine Oxidase Inhibition
The in vitro inhibitory activity of compounds like this compound and febuxostat against xanthine oxidase is typically determined using a spectrophotometric assay. The general workflow for such an experiment is outlined below.
Caption: Experimental workflow for determining xanthine oxidase IC50 values.
A more detailed, generalized protocol is as follows:
-
Reagent Preparation : Prepare solutions of xanthine oxidase, the substrate (xanthine or hypoxanthine), and the test inhibitor (this compound or febuxostat) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Mixture : In a microplate or cuvette, combine the xanthine oxidase solution and various concentrations of the inhibitor. A control without any inhibitor is also prepared.
-
Pre-incubation : The mixture is typically pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (xanthine) to the mixture.
-
Spectrophotometric Measurement : The rate of uric acid formation is monitored by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.
-
Data Analysis : The percentage of xanthine oxidase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Febuxostat is a well-characterized, highly potent inhibitor of xanthine oxidase with a reported IC50 value in the low nanomolar range. While this compound is also described as a potent inhibitor of the same enzyme, publicly available quantitative data for a direct IC50 comparison is lacking. For drug development professionals, the robust data available for febuxostat provides a clear benchmark for xanthine oxidase inhibition. Further studies reporting the specific IC50 of this compound would be invaluable for a more complete comparative assessment.
References
A Comparative Analysis of BOF-4272 and Other Xanthine Oxidase Inhibitors on Uric Acid Levels
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutic agents is paramount. This guide provides a detailed comparison of BOF-4272, a potent xanthine oxidase inhibitor, with established alternatives, allopurinol and febuxostat, in their effect on uric acid levels. This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Efficacy in Lowering Uric Acid
The following table summarizes the available quantitative data on the efficacy of this compound, febuxostat, and allopurinol in reducing uric acid levels. It is important to note that the data for this compound is from a study in healthy volunteers, which may not be directly comparable to the data from patient populations with hyperuricemia and gout for febuxostat and allopurinol.
| Compound | Study Population | Dosage | Efficacy Metric | Result |
| This compound | Healthy Volunteers | Single Dose | Reduction in Serum Uric Acid | Decreased to ~80% of pre-dose value |
| Healthy Volunteers | Multiple Doses (twice daily for 6.5 days) | Reduction in Serum Uric Acid | Decreased to ~72% of pre-dose value on Day 3 | |
| Mice (preclinical) | Oral Administration | Reduction in Liver Uric Acid | Significantly lower than control animals (0.34-0.75 µg/g tissue vs. 5.03-10.96 µg/g tissue)[1] | |
| Febuxostat | Gout Patients (CONFIRMS Trial) | 40 mg daily | % Patients with sUA <6.0 mg/dL | 45%[2][3] |
| Gout Patients (CONFIRMS Trial) | 80 mg daily | % Patients with sUA <6.0 mg/dL | 67%[2][3] | |
| Allopurinol | Gout Patients (CONFIRMS Trial) | 300/200 mg daily | % Patients with sUA <6.0 mg/dL | 42%[2][3] |
| Gout Patients (LASSO Study) | <300 mg daily | % Patients with sUA <6.0 mg/dL at Month 6 | 22.4%[4] | |
| Gout Patients (LASSO Study) | 300 mg daily | % Patients with sUA <6.0 mg/dL at Month 6 | 35.0%[4] | |
| Gout Patients (LASSO Study) | >300 mg daily | % Patients with sUA <6.0 mg/dL at Month 6 | 48.3%[4] |
Mechanism of Action: Xanthine Oxidase Inhibition
This compound, allopurinol, and febuxostat all function by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, these drugs reduce the production of uric acid in the body.
Mechanism of Xanthine Oxidase Inhibition
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in key studies of these compounds.
Measurement of Serum Uric Acid
A common and reliable method for determining serum uric acid concentration in clinical trials is the enzymatic colorimetric method.
-
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration.
-
Typical Procedure:
-
A serum sample is obtained from the patient.
-
The serum is incubated with a reagent mixture containing uricase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 500-550 nm).
-
The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.[5][6]
-
In Vitro Xanthine Oxidase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of xanthine oxidase.
-
Principle: The assay measures the rate of uric acid production from the substrate xanthine in the presence and absence of an inhibitor. The decrease in the rate of uric acid formation indicates the inhibitory activity of the compound.
-
Typical Procedure:
-
A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer, pH 7.5), xanthine (substrate), and the test compound (inhibitor) at various concentrations.
-
The reaction is initiated by adding a solution of xanthine oxidase.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[7][8]
-
Clinical Trial Protocols: A Comparative Overview
| Feature | This compound (Healthy Volunteer Study) | Febuxostat (CONFIRMS Trial - NCT00430248) | Allopurinol (LASSO Study - NCT01391325) |
| Study Design | Randomized, single-blind, placebo-controlled | Randomized, double-blind, allopurinol-controlled | Open-label, multicenter |
| Primary Objective | Evaluate pharmacokinetic and pharmacodynamic properties | Compare urate-lowering efficacy and safety | Evaluate the safety of dose-titrated allopurinol |
| Inclusion Criteria | Healthy male volunteers | Gout patients with sUA ≥ 8.0 mg/dL | Gout patients with ≥2 flares in the past year and sUA ≥ 8.0 mg/dL (if not on ULT) or ≥ 6.5 mg/dL (if on ULT)[9] |
| Exclusion Criteria | Not specified in detail | Severe renal impairment, elevated liver enzymes, high alcohol consumption | High alcohol consumption, history of drug abuse, autoimmune disease, certain infections, recent malignancy[9] |
| Treatment Arms | This compound (100, 200, 400 mg single dose; 200 mg multiple doses), Placebo | Febuxostat 40 mg, Febuxostat 80 mg, Allopurinol 300 mg (200 mg for moderate renal impairment)[2][10][11] | Allopurinol dose titrated to achieve sUA < 6.0 mg/dL[4][12] |
| Primary Endpoint(s) | Pharmacokinetic parameters, change in serum uric acid | Proportion of subjects with sUA < 6.0 mg/dL at the final visit | Evaluation of safety through clinical and laboratory examinations[4][12] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a new chemical entity (NCE) on uric acid levels, from in vitro screening to clinical trials.
Drug Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label, 6-month study of allopurinol safety in gout: The LASSO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New enzymatic method for serum uric acid at 500 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. revistabionatura.com [revistabionatura.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Xanthine Oxidase Inhibitors: Allopurinol, Febuxostat, and Topiroxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent xanthine oxidase inhibitors: allopurinol, febuxostat, and topiroxostat. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Introduction to Xanthine Oxidase Inhibitors
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in gout and other health complications.[3] Xanthine oxidase inhibitors are a class of drugs that reduce the production of uric acid by blocking the activity of this enzyme, and they are a cornerstone in the management of hyperuricemia and gout.[4][5] This guide focuses on a comparative analysis of three key xanthine oxidase inhibitors: allopurinol, a purine analog, and febuxostat and topiroxostat, which are non-purine selective inhibitors.[4][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for allopurinorl, febuxostat, and topiroxostat, including their inhibitory potency against xanthine oxidase (IC50), pharmacokinetic properties, and clinical efficacy in reducing serum uric acid levels.
Table 1: In Vitro Inhibitory Activity against Xanthine Oxidase
| Compound | IC50 (µM) | Inhibition Type |
| Allopurinol | 0.2 - 50 µM (wide range reported)[3] | Competitive |
| Febuxostat | ~0.0018 µM (1.8 nM)[7] | Mixed-type[8] |
| Topiroxostat | IC50 against human plasma XOR was 16-fold lower than febuxostat[9] | Competitive[10] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Allopurinol | Febuxostat | Topiroxostat |
| Absorption | Rapidly and extensively absorbed orally.[2] | Rapidly absorbed from the GI tract.[11] | Good oral bioavailability.[10] |
| Metabolism | Metabolized to the active metabolite oxypurinol.[2] | Metabolized in the liver via CYP enzymes and UGT1A1, 1A8, 1A9.[11] | Primarily metabolized in the liver to N-oxide and glucuronide metabolites.[10] |
| Elimination Half-life | Allopurinol: ~1.2 hours; Oxypurinol: ~23.3 hours.[12] | Approximately 5 to 8 hours.[11] | Approximately 5 hours.[13] |
| Excretion | Primarily excreted in the urine as oxypurinol.[2] | Eliminated through both urine (49%) and feces (45%).[11] | Excreted via both renal and hepatic routes.[10] |
Table 3: Clinical Efficacy in Serum Uric Acid (sUA) Reduction
| Clinical Trial Finding | Allopurinol | Febuxostat | Topiroxostat |
| Serum Uric Acid Reduction | In a comparative trial, allopurinol (300 mg/day) showed a certain level of sUA reduction.[14] | Febuxostat (80 mg/day) was found to be superior to allopurinol (300 mg/day) in achieving a target sUA of <6.0 mg/dL.[15] | In a 24-week trial, topiroxostat demonstrated a significant reduction in serum uric acid levels (-2.5 mg/dL).[16] |
| vs. Placebo/Control | Significantly reduces serum uric acid levels compared to placebo. | Dose-dependent reductions in serum urate from baseline.[15] | Showed a significant reduction in serum urate levels compared to placebo.[17] |
| Comparative Efficacy | Less effective than 80 mg/day of febuxostat at achieving target sUA levels.[15] | More effective than allopurinol (300 mg/day) at lowering serum urate.[16] | A prospective trial showed a greater reduction in uric acid levels with topiroxostat compared to allopurinol in the per-protocol set analysis.[18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
1. Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (inhibitor)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Spectrophotometer
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions, then dilute to desired concentrations with the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test compound solution (or vehicle control - buffer with DMSO).
-
Phosphate buffer.
-
Xanthine oxidase solution.
-
-
Include a blank for each concentration containing all components except xanthine oxidase.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately monitor the increase in absorbance at 290-295 nm (the wavelength at which uric acid absorbs light) over a set period (e.g., 5-10 minutes) using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: (1 - (rate of reaction with inhibitor / rate of reaction without inhibitor)) * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This protocol describes a common animal model to evaluate the in vivo efficacy of xanthine oxidase inhibitors.[19]
1. Animals:
-
Male Kunming mice or Sprague-Dawley rats.
2. Materials:
-
Potassium oxonate (uricase inhibitor to induce hyperuricemia).
-
Hypoxanthine or xanthine (to provide substrate for uric acid production).
-
Test compound.
-
Allopurinol or febuxostat (positive control).
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Blood collection supplies.
-
Centrifuge.
-
Uric acid assay kit.
3. Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate intraperitoneally (i.p.) or orally (p.o.) to the animals to inhibit uricase, the enzyme that breaks down uric acid in rodents.
-
Approximately one hour after potassium oxonate administration, administer a purine source, such as hypoxanthine or xanthine, orally or intraperitoneally to increase the substrate for xanthine oxidase.
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle to different groups of animals orally at a specified time before or after the induction of hyperuricemia.
-
-
Blood Sampling:
-
Collect blood samples from the animals at a specific time point after the induction of hyperuricemia (e.g., 1-2 hours).
-
-
Serum Uric Acid Measurement:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels in the drug-treated groups with the hyperuricemic control group (vehicle-treated) and the normal control group.
-
A significant reduction in serum uric acid levels in the treated groups compared to the hyperuricemic control group indicates in vivo efficacy of the test compound.
-
Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the study of xanthine oxidase inhibitors.
Caption: Purine metabolism and the site of action of xanthine oxidase inhibitors.
Caption: A typical workflow for the screening of novel xanthine oxidase inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prediction of the pharmacokinetics and pharmacodynamics of topiroxostat in humans by integrating the physiologically based pharmacokinetic model with the drug-target residence time model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rxhive.zynapte.com [rxhive.zynapte.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of topiroxostat and febuxostat on arterial properties in hypertensive patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 18. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 19. Antihyperuricemic and xanthine oxidase inhibitory activities of Tribulus arabicus and its isolated compound, ursolic acid: In vitro and in vivo investigation and docking simulations | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Xanthine Oxidase Inhibitors: BOF-4272, Allopurinol, and Febuxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel xanthine oxidase inhibitor (XOI) BOF-4272 against the established drugs, allopurinol and febuxostat. This document is intended to support research and development activities by offering a clear, objective summary of their performance, supported by available experimental data.
Executive Summary
Xanthine oxidase (XO) is a critical enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Xanthine oxidase inhibitors are a cornerstone in the management of hyperuricemia. While allopurinol and febuxostat are widely used clinically, the emergence of new inhibitors like this compound necessitates a comparative evaluation of their biochemical and pharmacokinetic properties. This guide delves into a head-to-head comparison of these three XOIs, presenting key data on their inhibitory potency and pharmacokinetic profiles.
Data Presentation
In Vitro Inhibitory Potency against Xanthine Oxidase
The following table summarizes the in vitro inhibitory activities of this compound, allopurinol, and febuxostat against xanthine oxidase.
| Inhibitor | IC50 | Kᵢ | Notes |
| This compound | N/A | N/A | Described as a potent inhibitor of xanthine oxidase/dehydrogenase[1]. Specific IC50 or Kᵢ values were not available in the reviewed literature. |
| Allopurinol | 0.2 - 50 µM[2] | N/A | A purine analog that acts as a substrate and competitive inhibitor of xanthine oxidase. |
| Febuxostat | 1.8 nM[1] | 0.6 nM[1] | A non-purine selective inhibitor of xanthine oxidase, approximately 1000-fold more potent than allopurinol in inhibiting XO-dependent uric acid formation[1]. |
N/A: Not Available in the reviewed literature.
Comparative Pharmacokinetic Parameters
This table outlines the available pharmacokinetic data for this compound, allopurinol, and its active metabolite oxypurinol, and febuxostat. Direct head-to-head comparative studies are limited; therefore, the data is compiled from separate studies and different species, which should be considered when interpreting.
| Parameter | This compound (Mice/Rats) | Allopurinol (Humans) | Oxypurinol (from Allopurinol, Humans) | Febuxostat (Humans) |
| Oral Bioavailability | Wide linear range of absorption[3] | 79 ± 20% | N/A | ~49% |
| Time to Peak Plasma Concentration (Tₘₐₓ) | N/A | ~1.5 hours | ~4.5 hours | 1.0 - 1.5 hours |
| Elimination Half-life (t₁/₂) | 1.936 h (mice), 0.742 h (rats)[3] | ~1.2 hours | ~23.3 hours | ~5 - 8 hours |
| Volume of Distribution (Vd/F) | 1068 mL/kg (mice), 92 mL/kg (rats) (peripheral compartment)[3] | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | N/A |
| Primary Metabolic Pathway | Sulfide metabolite (BOF-4269)[1] | Oxidation to oxypurinol | Primarily excreted unchanged | Glucuronidation and oxidation |
Data for different compounds are from studies in different species and should be compared with caution.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
A common in vitro method to determine the inhibitory potency of compounds against xanthine oxidase involves a spectrophotometric assay.
Principle: The assay measures the inhibition of xanthine oxidase-catalyzed production of uric acid from a substrate, typically xanthine or hypoxanthine. The formation of uric acid is monitored by the increase in absorbance at a specific wavelength (around 295 nm).
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Substrate: Xanthine or Hypoxanthine
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Inhibitor (this compound, Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the substrate, enzyme, and inhibitors in the phosphate buffer.
-
Assay Mixture Preparation: In each well of the microplate, add a solution of the test inhibitor at various concentrations.
-
Pre-incubation: Add the xanthine oxidase enzyme solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.
-
Measurement: Immediately measure the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) x 100. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Figure 1: Simplified purine metabolism pathway leading to uric acid formation.
Figure 2: Mechanism of action of Xanthine Oxidase Inhibitors.
References
- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BOF-4272: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cross-reactivity of BOF-4272, a potent inhibitor of xanthine oxidase/dehydrogenase. The following sections present quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive understanding of its selectivity profile based on available research.
Introduction
This compound, also known as (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a novel, potent inhibitor of xanthine oxidase/dehydrogenase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1] Its development is primarily aimed at the treatment of hyperuricemia. A critical aspect of drug development is the assessment of a compound's selectivity for its intended target to minimize off-target effects and potential toxicity. This guide focuses on the cross-reactivity of this compound with other enzymes, providing a comparative analysis of its inhibitory activity.
Quantitative Analysis of Enzyme Inhibition
This compound exists as a racemic mixture of two isomers, one of which exhibits significantly higher potency against its primary target, xanthine oxidase. The inhibitory activities of these isomers, along with data on a closely related enzyme, aldehyde oxidase, are summarized below.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound (Isomer 1) | Xanthine Oxidase | 1.2 x 10⁻⁹ M |
| This compound (Isomer 2) | Xanthine Oxidase | 3 x 10⁻⁷ M |
| This compound | Aldehyde Oxidase | No Inhibition Observed |
Note: Data for a broader panel of enzymes is not currently available in the public domain. A comprehensive selectivity profile would require screening against a wider range of enzyme families, such as kinases, proteases, and cytochrome P450 isoforms.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of xanthine oxidase, which is the terminal enzyme in the purine degradation pathway. This pathway is crucial for the breakdown of purines from dietary sources and endogenous nucleic acid turnover.
The experimental workflow to determine the inhibitory activity of this compound against xanthine oxidase typically involves a spectrophotometric assay.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
This compound
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer and a solution of xanthine.
-
Various concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of a solution of xanthine oxidase.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
The inhibitory activity of this compound is determined by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
Inhibition constants (Ki) are calculated from the data using appropriate kinetic models.
Aldehyde Oxidase Inhibition Assay
While specific details for the in vitro study demonstrating this compound's lack of inhibition on aldehyde oxidase are not extensively published, a general protocol for such an assay is as follows.
Materials:
-
Aldehyde Oxidase (e.g., from human or rat liver cytosol)
-
A suitable substrate for aldehyde oxidase (e.g., phthalazine, vanillin)
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound
-
HPLC-MS/MS system
Procedure:
-
A reaction mixture is prepared containing the liver cytosol (as the source of aldehyde oxidase) in potassium phosphate buffer.
-
Various concentrations of this compound are added to the reaction mixture and pre-incubated.
-
The enzymatic reaction is initiated by the addition of the aldehyde oxidase substrate.
-
The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of an organic solvent.
-
The formation of the metabolite is quantified using a validated LC-MS/MS method.
-
The percentage of inhibition at each concentration of this compound is calculated by comparing the metabolite formation to a control reaction without the inhibitor.
Conclusion
The available data strongly indicates that this compound is a highly potent and selective inhibitor of its intended target, xanthine oxidase/dehydrogenase. A key finding supporting its selectivity is the lack of inhibitory activity against the closely related enzyme, aldehyde oxidase, in an in vitro setting. However, for a complete and objective assessment of its cross-reactivity profile, further studies involving a broad panel of enzymes from different families are necessary. Such comprehensive screening is a standard and crucial step in preclinical drug development to identify any potential off-target interactions that could lead to unforeseen side effects. The information presented in this guide provides a foundational understanding of this compound's selectivity based on current scientific literature.
References
Navigating the Gout Treatment Landscape: A Comparative Analysis of Established Therapies and the Investigational Drug AR882
For researchers, scientists, and drug development professionals, the quest for more effective and safer treatments for gout is a continuous endeavor. While established therapies like allopurinol, febuxostat, and probenecid have been the mainstay of gout management, the development of novel agents offers new hope. This guide provides a comparative overview of the efficacy of these established treatments alongside the investigational drug AR882, a potent and selective URAT1 inhibitor. Notably, a comprehensive search for human clinical trial data on BOF-4272, another xanthine oxidase inhibitor, did not yield any publicly available results, precluding a direct comparison. Therefore, this guide will focus on AR882 as a representative of emerging therapies.
Mechanism of Action: A Tale of Two Pathways
Established treatments for gout primarily target the production of uric acid or enhance its excretion. Allopurinol and febuxostat are xanthine oxidase inhibitors, blocking the final two steps in uric acid synthesis. Probenecid, on the other hand, is a uricosuric agent that promotes the excretion of uric acid by the kidneys.
AR882 represents a newer class of drugs known as URAT1 (Urate Transporter 1) inhibitors. URAT1 is a protein in the kidneys responsible for reabsorbing uric acid back into the bloodstream. By inhibiting URAT1, AR882 increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.
Efficacy at a Glance: Head-to-Head Comparison
The following tables summarize the efficacy of allopurinol, febuxostat, probenecid, and AR882 based on available clinical trial data.
| Table 1: Serum Uric Acid (sUA) Reduction | ||||
| Drug | Dosage | Trial Duration | Baseline sUA (mg/dL) | Percentage of Patients Achieving sUA <6 mg/dL |
| Allopurinol | 100-300 mg/day | 30 days | Not Specified | 96%[1] |
| 300 mg/day (escalated) | 12 months | 7.15 | 69%[2] | |
| Febuxostat | 80 mg/day | 28 weeks | >8.0 | 48%[3] |
| 120 mg/day | 28 weeks | >8.0 | 65%[3] | |
| Probenecid | 500 mg twice daily | Not Specified | 9.8 | 33% (monotherapy)[4][5] |
| AR882 | 50 mg/day | 3 months | 9.1-9.6 | 86% |
| 75 mg/day | 3 months | 9.1-9.6 | Not specified, but 64% achieved sUA <5 mg/dL | |
| 50 mg/day + Allopurinol | 3 months | 9.1-9.6 | 77% |
| Table 2: Gout Flare Reduction | |||
| Drug | Trial Duration | Comparison | Key Finding |
| Allopurinol | 30 days | vs. Placebo | No significant reduction in gout attack rate[1] |
| Febuxostat | 24 months | vs. Placebo | Significantly lower incidence of gout flares (29.3% vs. 41.4%)[6] |
| Probenecid | Not Specified | Not Specified | Helps prevent gout attacks with continued use[7] |
| AR882 | 6 months | vs. Allopurinol | Data on flare reduction not yet fully reported, but is a secondary endpoint in ongoing trials |
| Table 3: Tophi Resolution | |||
| Drug | Trial Duration | Comparison | Key Finding |
| Allopurinol | Not Specified | Not Specified | No significant difference in the number of tophi or percentage reduction in tophus area compared to febuxostat in one study[3] |
| Febuxostat | 28 weeks | vs. Allopurinol | No significant difference in the number of tophi or percentage reduction in tophus area[3] |
| Probenecid | Not Specified | Not Specified | Information not available from the provided search results. |
| AR882 | 6 months | vs. Allopurinol | Significantly higher response rate of at least 1 complete target tophi dissolution by caliper measurement than allopurinol 300 mg. |
Experimental Protocols: A Glimpse into the Clinical Trials
A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are summaries of the methodologies for key clinical trials.
Allopurinol Dose Escalation Study
-
Objective: To assess the efficacy and safety of a treat-to-target strategy of allopurinol dose escalation.
-
Design: 12-month, open-label, randomized, controlled, parallel-group, comparative trial.
-
Participants: 183 patients with gout and a serum urate level of ≥6 mg/dL despite receiving at least a creatinine clearance-based allopurinol dose for ≥1 month.
-
Intervention: Participants were randomized to either continue their current allopurinol dose (control group) or to have their allopurinol dose increased monthly until the serum urate level was <6 mg/dL (dose escalation group).
-
Primary Endpoints: Reduction in serum urate and adverse events.
Febuxostat vs. Allopurinol Controlled Trial (FACT)
-
Objective: To compare the safety and efficacy of febuxostat with allopurinol.
-
Design: Randomized, double-blind, controlled clinical trial.
-
Participants: Patients with hyperuricemia (sUA ≥8 mg/dL) and gout.
-
Intervention: Patients were randomized to receive febuxostat (80 mg, 120 mg, or 240 mg daily), allopurinol (100 mg or 300 mg daily), or placebo.
-
Primary Endpoint: Proportion of patients achieving serum urate levels below 6 mg/dL at the last three monthly visits.
AR882 Phase 2 Study in Patients with Tophaceous Gout
-
Objective: To assess the serum urate lowering effect, tophi reduction, and safety of AR882 alone and in combination with allopurinol.
-
Design: Six-month, 1:1:1 randomized, global, placebo-controlled study.
-
Participants: 42 patients with subcutaneous tophi and a mean baseline sUA between 9.1-9.6 mg/dL.
-
Intervention: Patients received a once-daily dose of either 75 mg AR882, 50 mg AR882 + allopurinol, or allopurinol up to 300 mg.
-
Primary Endpoint: Serum uric acid levels.
-
Secondary Endpoints: Tophi measurements with calipers and safety/tolerability.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
- 1. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Year in Review 2023: Gout Clinical Research [mdpi.com]
- 3. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. arthrosi.com [arthrosi.com]
- 6. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of BOF-4272 Against Established Xanthine Oxidase Inhibitors for Hyperuricemia
A comparative analysis of the preclinical candidate BOF-4272 with the clinically approved alternatives, allopurinol and febuxostat, for the management of hyperuricemia.
This guide provides a comprehensive evaluation of the therapeutic potential of this compound, a novel xanthine oxidase inhibitor, in the context of currently available treatments for hyperuricemia. While this compound is still in the preclinical stage of development, this document serves to compare its foundational scientific data against the established clinical performance of the standard-of-care therapies, allopurinol and febuxostat. This comparison is intended for researchers, scientists, and drug development professionals to highlight the potential of this compound and underscore the necessity for future clinical investigation.
Mechanism of Action: Targeting Uric Acid Production
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and can contribute to kidney stones and other health issues. The production of uric acid is the final step in the metabolic breakdown of purines, a process catalyzed by the enzyme xanthine oxidase. Both established therapies and this compound function by inhibiting this enzyme, thereby reducing the synthesis of uric acid.
This compound is a potent, non-purine selective inhibitor of xanthine oxidase/dehydrogenase.[1] Preclinical studies indicate that it is specifically distributed to the liver, the primary site of uric acid production.[1][2] This targeted distribution may offer a long-lasting effect in reducing hepatic uric acid levels.[1][2]
Comparative Data Presentation
The following tables summarize the available preclinical pharmacokinetic data for this compound and the established clinical efficacy and safety data for allopurinol and febuxostat. It is crucial to note that a direct comparison is not feasible due to the different stages of development.
Table 1: Preclinical Pharmacokinetics of this compound in Animal Models
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Elimination Half-life (Plasma) | 1.936 h | 0.742 h[3] | Not Reported |
| Elimination Half-life (Liver) | 5.1-fold longer than plasma[1] | Not Reported | Not Reported |
| Area Under the Curve (AUC) | 5332 ng·h/mL (i.v.) | 3806 ng·h/mL (i.v.)[3] | Not Reported |
| Metabolism | Metabolized to BOF-4269 (inactive sulfide metabolite) in the intestinal tract.[1] | Not Reported | Rapidly biotransformed to M-4 (sulphoxide-containing metabolite) and M-3.[4] |
| Key Preclinical Finding | Specifically distributed to the liver, leading to a significant decrease in hepatic uric acid concentration.[1][2] | Linear pharmacokinetics over a wide dose range.[3] | M-4 is the main metabolite in plasma after intravenous administration, while M-3 and M-4 are the main metabolites after oral administration.[4] |
Table 2: Clinical Efficacy of Allopurinol and Febuxostat in Patients with Hyperuricemia and Gout
| Parameter | Allopurinol | Febuxostat |
| Primary Efficacy Endpoint | Proportion of patients achieving serum uric acid (sUA) < 6.0 mg/dL | Proportion of patients achieving serum uric acid (sUA) < 6.0 mg/dL |
| CONFIRMS Trial (6 months) | 42% (300/200 mg daily) | 45% (40 mg daily), 67% (80 mg daily) |
| FAST Trial (long-term) | Dose optimized to achieve sUA < 6.0 mg/dL | Started at 80 mg daily, with potential to increase to 120 mg |
| Efficacy in Renal Impairment (CONFIRMS Trial) | 42% (in mild to moderate impairment) | 50% (40 mg), 72% (80 mg) (in mild to moderate impairment) |
Table 3: Comparative Safety Profile of Allopurinol and Febuxostat from Clinical Trials
| Adverse Event Profile | Allopurinol | Febuxostat |
| Common Adverse Events | Skin rash, nausea, diarrhea, abnormal liver function tests. | Liver function abnormalities, nausea, arthralgia, rash. |
| Cardiovascular Safety (FAST Trial) | Non-inferior to febuxostat in terms of major cardiovascular events. | Non-inferior to allopurinol in terms of major cardiovascular events. |
| Allopurinol Hypersensitivity Syndrome (AHS) | A rare but serious adverse reaction, particularly in certain genetic populations (HLA-B*5801 allele). | Considered an alternative for patients with allopurinol intolerance. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding of the presented data.
CONFIRMS Trial (NCT00430248) Experimental Workflow
CONFIRMS Trial Protocol Summary:
-
Objective: To compare the urate-lowering efficacy and safety of daily febuxostat (40 mg and 80 mg) with allopurinol (300 mg or 200 mg in moderate renal impairment) in subjects with gout and hyperuricemia.
-
Study Design: A six-month, randomized, double-blind, multicenter study.
-
Inclusion Criteria: Patients with a diagnosis of gout and a serum urate level of ≥ 8.0 mg/dL.
-
Exclusion Criteria: Secondary hyperuricemia, xanthinuria, severe renal impairment (eCLcr <30 mL/min), and significant liver enzyme abnormalities.
-
Endpoints: The primary endpoint was the proportion of subjects achieving a serum urate level of <6.0 mg/dL at the final visit. Safety assessments included adverse event monitoring and blinded adjudication of cardiovascular events.
FAST Trial (Febuxostat versus Allopurinol Streamlined Trial) Experimental Workflow
FAST Trial Protocol Summary:
-
Objective: To assess the long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout.
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) non-inferiority trial.
-
Inclusion Criteria: Patients aged 60 years or older, already receiving allopurinol for symptomatic hyperuricemia, with at least one additional cardiovascular risk factor.
-
Exclusion Criteria: Myocardial infarction or stroke within the previous 6 months, severe congestive heart failure, or severe renal impairment.
-
Procedure: The trial included an allopurinol lead-in phase to optimize the dose to achieve a serum urate target of <6.0 mg/dL. Patients were then randomized to continue their optimized allopurinol dose or switch to febuxostat.
-
Endpoints: The primary endpoint was the first occurrence of a composite of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death.
Conclusion and Future Outlook
This compound demonstrates promising preclinical characteristics as a potent xanthine oxidase inhibitor with a unique liver-specific distribution. This targeted action could potentially translate to a favorable efficacy and safety profile in humans. However, the absence of clinical trial data makes any direct comparison with the established and well-characterized drugs, allopurinol and febuxostat, speculative.
Allopurinol remains the first-line therapy for hyperuricemia due to its long history of efficacy and cost-effectiveness, although it carries the risk of hypersensitivity reactions. Febuxostat offers a potent alternative, particularly for patients who are intolerant to allopurinol or have mild to moderate renal impairment.
The therapeutic potential of this compound can only be truly evaluated through rigorously designed clinical trials in human subjects. Future studies should aim to establish its safety, pharmacokinetic profile, and efficacy in lowering serum uric acid levels in diverse patient populations. Comparative trials against allopurinol and febuxostat will be essential to determine its ultimate place in the therapeutic armamentarium for hyperuricemia and gout. Researchers and drug development professionals should monitor the progression of this compound through clinical development to assess its potential to address the unmet needs in the management of hyperuricemia.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. droracle.ai [droracle.ai]
- 3. Protocol of the Febuxostat versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and febuxostat in the management of symptomatic hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isrctn.com [isrctn.com]
Safety Operating Guide
Navigating the Disposal of BOF-4272: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of laboratory reagents. For researchers, scientists, and drug development professionals working with the xanthine oxidase inhibitor BOF-4272, a clear understanding of its characteristics and the established protocols for chemical waste management is crucial. This document offers a procedural guide to the safe handling and disposal of this compound, grounded in general laboratory safety principles, as a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available.
This compound is a novel pyrazolotriazine derivative that acts as a potent inhibitor of xanthine oxidase and xanthine dehydrogenase.[1] These enzymes play a key role in the purine catabolism pathway, which ultimately leads to the production of uric acid. By inhibiting these enzymes, this compound effectively reduces uric acid levels.[2][3]
Quantitative Data on this compound
While specific disposal data is unavailable, pharmacokinetic studies provide some quantitative understanding of the compound's behavior in biological systems.
| Parameter | Organism | Value | Conditions |
| Hepatic Recovery Ratio (FH) | Rat | 22.8 ± 3.2% | Liver perfusion system[4] |
| Mean Transit Time (tH) | Rat | 0.112 ± 0.008 min | Liver perfusion system[4] |
| Km (S(-) enantiomer) | Rat | 59.3 µM | Isolated hepatocytes[3] |
| Km (R(+) enantiomer) | Rat | 25.7 µM | Isolated hepatocytes[3] |
Experimental Protocols
The referenced pharmacokinetic parameters were determined through specific experimental methodologies.
Rat Liver Perfusion Study: To evaluate the hepatic disposition of this compound, a rat perfusion system was utilized.[4] The compound was introduced into the portal vein in a pulse input. The elution time profiles were then measured in the hepatic vein. These profiles were analyzed using dispersion models to calculate the hepatic recovery ratio and mean transit time.[4]
Hepatocyte Uptake Analysis: The enantioselective uptake of this compound's S(-) and R(+) enantiomers was studied using freshly prepared rat hepatocytes.[3] The uptake of the enantiomers was observed to be temperature and dose-dependent, indicating a carrier-mediated process. Saturation kinetics were determined, and the Michaelis-Menten constant (Km) was calculated for each enantiomer.[3]
Signaling Pathway Inhibition
This compound targets a critical step in the purine breakdown pathway. The following diagram illustrates the point of inhibition.
References
- 1. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel xanthine dehydrogenase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Local disposition of a new xanthine oxidase/xanthine dehydrogenase inhibitor, this compound, in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling BOF-4272
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BOF-4272, a potent xanthine oxidase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and potent pharmaceutical agents necessitate a cautious approach. The following recommendations are based on the safety profiles of other xanthine oxidase inhibitors, such as Allopurinol and Febuxostat, and general best practices for handling potent compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should always be conducted before handling any chemical. For this compound, the following minimum PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption.[1] |
| Body Protection | A fully buttoned lab coat | Provides a barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure a safe laboratory environment.
-
Handling: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled hazardous waste container. Do not dispose of it down the drain.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]
Experimental Protocol: Inhibition of Xanthine Oxidase Activity
The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound on xanthine oxidase.
1. Materials and Reagents:
- This compound
- Xanthine Oxidase (from bovine milk or other suitable source)
- Xanthine (substrate)
- Potassium Phosphate Buffer (pH 7.4)
- Spectrophotometer capable of measuring absorbance at 295 nm
- 96-well UV-transparent microplates
2. Preparation of Solutions:
- Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.4).
- Substrate Solution: Dissolve xanthine in the buffer to a final concentration of 100 µM.
- Enzyme Solution: Prepare a stock solution of xanthine oxidase in the buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
- Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the buffer to achieve the desired test concentrations.
3. Assay Procedure:
- To each well of the 96-well plate, add 50 µL of the buffer.
- Add 25 µL of the appropriate this compound dilution (or vehicle control) to the wells.
- Add 25 µL of the xanthine oxidase solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 100 µL of the xanthine substrate solution to each well.
- Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer. The increase in absorbance is due to the formation of uric acid.
4. Data Analysis:
- Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a xanthine oxidase inhibitor.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
